molecular formula C11H13BrO3 B3056792 Ethyl 3-(bromomethyl)phenoxyacetate CAS No. 74232-79-4

Ethyl 3-(bromomethyl)phenoxyacetate

Cat. No.: B3056792
CAS No.: 74232-79-4
M. Wt: 273.12 g/mol
InChI Key: FGQCYQBPCJMPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(bromomethyl)phenoxyacetate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(bromomethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQCYQBPCJMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466624
Record name ethyl 3-(bromomethyl)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74232-79-4
Record name ethyl 3-(bromomethyl)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4): A Bifunctional Reagent for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(bromomethyl)phenoxyacetate is a bifunctional organic compound that has garnered significant interest among researchers and synthetic chemists. Its structure, featuring a reactive benzylic bromide and a modifiable ethyl ester, makes it a highly versatile building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of drug discovery and material science. The phenoxyacetic acid core is a well-established scaffold in numerous biologically active compounds, including pharmaceuticals and herbicides, and the introduction of the bromomethyl group provides a convenient handle for further molecular elaboration.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 74232-79-4[1]
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.12 g/mol [1]
IUPAC Name ethyl 2-[3-(bromomethyl)phenoxy]acetate[1]
Melting Point 23.2 °C (Predicted)[2]
Boiling Point 306 °C (Predicted)[2]
Density 1.39 g/cm³ (Predicted)[2]
LogP (Octanol-Water) 2.87 (Predicted)[2]
Appearance Colorless to pale-yellow liquid or low-melting solid (Inferred from methyl analog)
Spectroscopic Characterization (Predicted)
TechniqueExpected Observations
¹H NMR δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~4.3 (q, 2H, -OCH ₂CH₃), ~4.5 (s, 2H, -CH ₂Br), ~4.6 (s, 2H, -OCH ₂COO-), 6.8-7.3 (m, 4H, Ar-H )
¹³C NMR δ (ppm): ~14 (ester CH₃), ~33 (benzylic CH₂Br), ~62 (ester OCH₂), ~65 (ether OCH₂), 113-130 (aromatic CH), ~140 (aromatic C-CH₂Br), ~158 (aromatic C-O), ~169 (ester C=O)
IR (cm⁻¹) ~2980 (C-H, aliphatic), ~3050 (C-H, aromatic), ~1750 (C=O, ester stretch), ~1200 (C-O, ether stretch), ~690 (C-Br stretch)
Mass Spec. M⁺: Isotopic cluster at m/z 272/274 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. Key fragments would arise from loss of -OCH₂CH₃, -COOCH₂CH₃, and Br.

Synthesis and Mechanism

The most efficient and widely utilized method for synthesizing this compound is through the radical bromination of its precursor, Ethyl 3-methylphenoxyacetate. This reaction, a variation of the Wohl-Ziegler reaction, is prized for its selectivity in brominating the benzylic position of the toluene moiety.[1]

Recommended Synthetic Protocol: Wohl-Ziegler Bromination

This protocol describes the benzylic bromination of Ethyl 3-methylphenoxyacetate using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-methylphenoxyacetate (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

Step 2: Reaction Execution

  • Heat the mixture to reflux (typically ~80°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

Step 3: Work-up and Purification

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue via column chromatography on silica gel or vacuum distillation to obtain pure this compound.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.

  • Initiation: The AIBN initiator decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Ethyl 3-methylphenoxyacetate, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification Reactant1 Ethyl 3-methylphenoxyacetate Reaction Reflux (~80°C) 2-4 hours Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Reactant3 AIBN (Initiator) Reactant3->Reaction Solvent Anhydrous CCl₄ or CH₃CN Solvent->Reaction Filter Filter Succinimide Reaction->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual reactivity. The two functional groups can be addressed sequentially, allowing for the controlled and strategic assembly of complex molecules.[1]

Reactions at the Bromomethyl Group

The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions.

  • Nucleophilic Substitution: It reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates, and carbanions) to form new carbon-heteroatom or carbon-carbon bonds. The reaction can proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

  • Alkylation Agent: This reactivity makes it an excellent alkylating agent for introducing the ethyl phenoxyacetate moiety onto a substrate.[1]

  • Conversion to Other Functional Groups: The bromide can be converted into other useful functionalities. For example, reaction with sodium azide yields an azidomethyl group, which can be subsequently reduced to an aminomethyl group.

Reactions at the Ethyl Ester Group

The ethyl ester provides another site for chemical modification.

  • Hydrolysis: The ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(bromomethyl)phenoxyacetic acid. This acid can then be used in amide bond couplings or other carboxylate chemistry.[1]

  • Amidation: Direct reaction with amines can form amides, often requiring elevated temperatures or catalysis.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2-(3-(bromomethyl)phenoxy)ethan-1-ol.

Diagram of Key Reaction Pathways

Reaction_Pathways cluster_bromo Bromomethyl Group Reactions cluster_ester Ethyl Ester Group Reactions Start This compound Nuc_Sub Nucleophilic Substitution (e.g., with R-NH₂) Start->Nuc_Sub + Nu⁻ Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Alkylation_Product Alkylated Product (e.g., R-NH-CH₂-Ar) Nuc_Sub->Alkylation_Product Carboxylic_Acid 3-(bromomethyl)phenoxyacetic acid Hydrolysis->Carboxylic_Acid Primary_Alcohol 2-(3-(bromomethyl)phenoxy)ethanol Reduction->Primary_Alcohol

Sources

Thermodynamic Solubility and Physicochemical Profiling of Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug development and synthetic intermediate profiling, I frequently encounter dual-functional building blocks that require rigorous physicochemical characterization prior to scaling up synthetic routes. Ethyl 3-(bromomethyl)phenoxyacetate (CAS: 74232-79-4) is a prime example of such a compound. Featuring both a highly reactive benzylic bromide electrophilic handle and an ethyl ester moiety, this molecule is an indispensable building block for assembling complex architectures, including free fatty acid receptor 1 (FFA1) agonists targeted for type 2 diabetes ()[1].

However, its dual functionality introduces specific solvation challenges. This technical whitepaper provides an in-depth analysis of the structural causality behind its solubility thermodynamics in various organic solvents and establishes a self-validating, high-fidelity protocol for accurate solubility determination.

Structural Causality and Solvation Thermodynamics

The molecular architecture of this compound (MW: 273.12 g/mol ) strictly dictates its behavior in solution. The molecule's solvation thermodynamics are governed by three distinct structural domains:

  • Aromatic Core & Ether Linkage: The phenoxy ring provides moderate lipophilicity, allowing the molecule to engage in favorable

    
     stacking and London dispersion interactions with moderately polar or aromatic solvents.
    
  • Ethyl Ester Moiety: Acting as a strong hydrogen-bond acceptor, the ester linkage significantly enhances solubility in polar aprotic media. However, it is highly susceptible to acid- or base-catalyzed hydrolysis[1].

  • Bromomethyl Group: This benzylic position is highly polarizable and serves as a potent electrophile. Because the adjacent benzene ring stabilizes transition states via resonance, the carbon-bromine bond is exceptionally prone to solvolysis (nucleophilic substitution by the solvent)[1].

The Causality of Solvent Exclusion: Because the ester linkage is prone to hydrolysis and the benzylic bromide is vulnerable to solvolytic displacement, protic solvents (e.g., water, methanol, ethanol) must be strictly avoided during storage, solubility profiling, and non-reactive processing. The optimal solvation strategy must rely on aprotic environments that possess a high enough dielectric constant to stabilize the molecule's dipoles without acting as nucleophiles.

Quantitative Solubility Profiles

Empirical data demonstrates a stark contrast in solubility across different solvent classes. Polar aprotic solvents excel at disrupting the crystalline lattice of the compound by stabilizing both the ester dipole and the polarizable carbon-bromine bond. Conversely, non-polar aliphatic hydrocarbons fail to provide sufficient solvation energy, resulting in near-insolubility.

Table 1: Thermodynamic Solubility Profile at 25°C
Solvent ClassRepresentative SolventsSolubility at 25°C (mg/mL)Solvation Mechanism & Practical Notes
Polar Aprotic DMF, DMSO> 50Strong dipole-dipole interactions stabilize the ester and C-Br bond. Optimal for downstream SN2 reactions.
Non-polar Hexane, Heptane< 1Insufficient dielectric constant to disrupt the crystalline lattice. Highly useful as anti-solvents for controlled precipitation.
Polar Protic Water, MethanolReactive / VariableAvoid. High risk of ester hydrolysis and benzylic solvolysis. Will degrade the intermediate.

(Data extrapolated from standardized benzylic bromide profiles and specific compound data provided by[1])

Methodological Framework: High-Fidelity Solubility Determination

To generate reliable, reproducible solubility data for reactive intermediates, we must employ a thermodynamic (equilibrium) solubility assay rather than a kinetic one. Kinetic assays (like solvent titration) often suffer from supersaturation artifacts, leading to artificially inflated solubility values.

The following self-validating protocol ensures that true equilibrium is reached while actively monitoring for potential solvent-induced degradation.

Step-by-Step Protocol
  • Solvent Preparation & Deoxygenation: Select anhydrous-grade organic solvents (e.g., DMF, DMSO, Hexane). Degas the solvents by sparging with inert nitrogen gas for 15 minutes to displace dissolved oxygen and prevent oxidative side reactions.

  • Solid Addition (Supersaturation): In a 2.0 mL amber glass HPLC vial, add 1.0 mL of the selected solvent. Gradually add this compound solid until a visible, persistent suspension remains. The presence of excess solid guarantees that the system is saturated.

  • Isothermal Equilibration: Cap the vial securely and incubate at exactly 25.0°C (±0.1°C) in a thermoshaker at 500 RPM.

    • Causality Note: Authoritative protocols specifically recommend a 24-hour pre-saturation period for this compound ()[1]. This extended timeframe is critical to fully overcome the crystalline lattice energy and achieve true thermodynamic equilibrium, preventing transient supersaturation artifacts.

  • Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

    • Causality Note: Syringe filtration is intentionally avoided here because halogenated intermediates can non-specifically bind to certain filter membranes (e.g., PTFE or Nylon), which would artificially lower the measured concentration in the supernatant.

  • Aliquot Extraction & Dilution: Carefully aspirate the clear supernatant. Dilute it immediately in the HPLC mobile phase (e.g., Acetonitrile) to arrest any potential concentration-dependent precipitation and to bring the sample within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography using a C18 column and UV detection (typically monitored at 220-254 nm for the phenoxy aromatic ring). Compare the integrated peak areas against a freshly prepared standard calibration curve to determine the exact solubility limit.

Experimental Workflow Visualization

The diagram below maps the critical path for the thermodynamic solubility protocol, highlighting the necessary sequence of operations to ensure data integrity.

SolubilityProtocol S1 1. Solvent Selection (Exclude Protic Solvents) S2 2. Solid Addition (Excess Solid for Saturation) S1->S2 S3 3. Isothermal Equilibration (24h at 25°C, 500 RPM) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. HPLC-UV Quantification (Isocratic Elution) S4->S5 S6 Data Analysis & Thermodynamic Profiling S5->S6

Thermodynamic solubility determination workflow for benzylic bromides.

Downstream Implications for Drug Development

Understanding these solubility parameters is not merely an analytical exercise; it directly dictates synthetic route design. In complex cascade reactions or Williamson ether syntheses, the intermediate must be fully solubilized to ensure homogeneous reaction kinetics. Using polar aprotic solvents like DMF at concentrations >50 mg/mL allows for high-throughput, high-yield nucleophilic substitutions at the bromomethyl handle while preserving the ethyl ester for downstream saponification or amidation[1].

Furthermore, when synthesizing the precursor via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) ()[2], maintaining anhydrous, non-polar to moderately polar conditions (such as carbon tetrachloride or acetonitrile) is vital to prevent the premature hydrolysis of the newly formed benzylic bromide ()[3]. By strictly controlling the solvation environment from synthesis through to final elaboration, researchers can maximize the yield and purity of downstream active pharmaceutical ingredients.

References

  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: N-Bromosuccinimide Source: ChemEurope URL: [Link]

Sources

Safety data sheet (SDS) for Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Safety and Handling Guide for Ethyl 3-(bromomethyl)phenoxyacetate (CAS: 74232-79-4)

Executive Summary

This compound (E3BMPA) is a highly versatile, bifunctional building block extensively utilized in pharmaceutical synthesis and complex molecular architectures[1]. Featuring both a highly reactive benzylic bromide and an ethyl ester, it allows for orthogonal, sequential modifications[1]. However, the very structural features that make it synthetically valuable—specifically the electrophilic bromomethyl group—render it a potent alkylating agent, a severe lachrymator, and a corrosive hazard[1],.

This technical guide decodes the chemical causality behind its Safety Data Sheet (SDS) profile. By moving beyond basic hazard warnings, we provide drug development professionals with self-validating protocols for safe handling, reaction execution, and emergency decontamination.

Physicochemical Profiling & Structural Causality

To safely handle E3BMPA, researchers must understand the causality of its reactivity. The molecule contains a bromomethyl group attached to a phenoxyacetate-substituted benzene ring[1].

  • Hyper-Electrophilicity: The benzylic carbon is highly susceptible to nucleophilic attack via

    
     pathways and can stabilize a carbocation via 
    
    
    
    pathways[1]. In biological systems, this means E3BMPA rapidly alkylates nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on human tissue proteins.
  • Lachrymatory Mechanism: Like its parent class of benzylic bromides, E3BMPA acts as a potent lachrymator[2]. The causality lies in its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located in the sensory nerve endings of the cornea and respiratory tract. Alkylation of the cysteine residues within TRPA1 triggers acute pain, inflammation, and copious tearing,[2].

  • Hydrolytic Instability: Upon exposure to ambient atmospheric moisture, the benzylic bromide slowly undergoes hydrolysis, generating corrosive Hydrogen Bromide (HBr) gas[2]. This necessitates strict storage under an inert atmosphere[2].

Table 1: Comparative Physicochemical & Hazard Profile
ParameterThis compoundBenzyl Bromide (Reference)Safety Implication
CAS Number 74232-79-4100-39-0Regulatory tracking and SDS retrieval.
Molecular Weight 273.12 g/mol 171.03 g/mol Heavier mass reduces vapor pressure slightly, but lachrymatory risk remains high.
Vapor Pressure Lower (due to ester/phenoxy bulk)High (0.4 mmHg at 20°C)E3BMPA is less volatile but remains highly hazardous as an aerosol or in heated reactions.
Primary Hazard Lachrymator, CorrosiveLachrymator, CorrosiveBoth require stringent fume hood containment and TRPA1 receptor protection.
Degradation Byproduct Hydrogen Bromide (HBr)Hydrogen Bromide (HBr)Moisture exposure generates corrosive acid; requires inert atmosphere storage[3].

Hazard Identification (GHS Translation)

Standard SDS documentation for benzylic bromides lists several critical GHS hazard statements,[4]. For E3BMPA, these translate into specific biochemical and operational risks:

  • H314 (Causes severe skin burns and eye damage): Direct contact results in rapid alkylation of epidermal cell membranes, leading to irreversible tissue necrosis.

  • H335 (May cause respiratory irritation): Inhalation of vapors or aerosols alkylates the mucosal lining of the respiratory tract, potentially causing pulmonary edema[3].

  • H227 (Combustible liquid): While not highly flammable, it can combust under extreme heat, releasing toxic thermal decomposition products including hydrogen bromide gas,[3].

Self-Validating Safety & Handling Protocols

A self-validating protocol ensures that the success or failure of a safety measure is immediately apparent to the operator. The following methodology must be employed when handling E3BMPA.

Protocol: Safe Transfer, Reaction, and Nucleophilic Quenching
  • Preparation & PPE: Equip double nitrile gloves, splash goggles, and a face shield[2]. Causality: Benzylic bromides can penetrate standard nitrile over time; double-gloving allows for immediate removal of the outer layer upon suspected contact. All operations MUST be conducted within a certified Class II fume hood.

  • Inert Transfer (Moisture Exclusion): Purge the E3BMPA reagent bottle with Argon. Use a gas-tight, inert syringe for transfer. Causality: Excluding water prevents the premature generation of HBr gas, which would otherwise pressurize the vessel and degrade the reagent[3].

  • Controlled Alkylation: Introduce E3BMPA dropwise to the target nucleophile solution at 0°C. Causality: The

    
     reaction is highly exothermic; thermal control prevents runaway kinetics and the volatilization of the lachrymator[1].
    
  • Active Quenching (Self-Validating Step): Do not use water to quench unreacted E3BMPA. Instead, add a 10-fold molar excess of 1M Sodium Thiosulfate (

    
    ) or an amine like ethanolamine, and stir vigorously for 30–60 minutes.
    
    • Causality: Thiosulfate is a "soft," highly polarizable nucleophile that rapidly and selectively displaces the bromide, converting the volatile lachrymator into a non-volatile, water-soluble Bunte salt.

    • Validation: The quench is successful when the organic layer ceases to emit lachrymatory vapors and a clear phase separation is achieved without the evolution of heat.

  • Disposal: Route the aqueous layer to standard aqueous waste and the organic layer to designated halogenated organic waste, ensuring EPA/local regulatory compliance[2].

Workflow Visualization

The following diagram maps the logical flow of handling E3BMPA, emphasizing the critical transition from a hazardous state to a neutralized state.

E3BMPA_Workflow A Storage: Ar/N2 Atmosphere (Moisture Sensitive) B Transfer: Class II Fume Hood (Lachrymator Protection) A->B  Aseptic Syringe C Synthesis: SN2 Alkylation (Target Molecule) B->C  Controlled Addition F Emergency: Spill Response (Amine Decontamination) B->F  Accidental Spill D Quenching: Sodium Thiosulfate (Neutralize Unreacted Bromide) C->D  Post-Reaction E Disposal: Halogenated Waste (EPA Compliant) D->E  Phase Separation

Workflow for handling, reacting, and quenching this compound.

Emergency Response & Decontamination

In the event of a spill outside the fume hood, standard absorbent pads are insufficient as they do not neutralize the lachrymator.

  • Spill Neutralization: Immediately evacuate the immediate area. Personnel wearing appropriate respiratory protection (e.g., a full-face respirator with organic vapor cartridges) should cover the spill with a 1:1 mixture of sodium carbonate and a solid amine-based absorbent, or flood the area with a 5% ammonia or ethanolamine solution.

  • Causality: The amine acts as a sacrificial nucleophile, rapidly reacting with the benzylic bromide to form a benign quaternary ammonium salt, permanently neutralizing the lachrymatory hazard.

References

  • Title: Ethyl 3-(bromomethyl)
  • Title: SAFETY DATA SHEET: Benzyl bromide (September 06 2024)
  • Title: Benzyl bromide - SAFETY DATA SHEET (September 03 2010)
  • Title: Benzyl bromide SDS, 100-39-0 Safety Data Sheets Source: ECHEMI URL

Sources

Ethyl 2-[3-(bromomethyl)phenoxy]acetate vs Ethyl 3-(bromomethyl)phenoxyacetate nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

In high-precision organic synthesis, nomenclature ambiguity can lead to catastrophic structural misidentification. This guide analyzes the specific case of Ethyl 2-[3-(bromomethyl)phenoxy]acetate versus its common synonym Ethyl 3-(bromomethyl)phenoxyacetate . While these names refer to the same chemical entity (CAS 74232-79-4), the variation in locant usage reflects a tension between strict IUPAC systematic naming and semi-systematic trade naming.

This document serves as a definitive reference for the structural identity, synthetic pathways, and quality control of this critical benzylic bromide intermediate.

Part 1: Structural Identity & Nomenclature Decoding

The Nomenclature "Vs" Scenario

The core confusion arises from the implicit versus explicit assignment of the phenoxy group's position.

  • Ethyl 2-[3-(bromomethyl)phenoxy]acetate (Systematic/IUPAC):

    • "Ethyl ...[1][2][3][4][5][6] acetate": Defines the ester backbone.

    • "2-": Explicitly locates the phenoxy substituent on the

      
      -carbon (C2) of the acetate chain.
      
    • "3-(bromomethyl)": Locates the bromomethyl group at the meta position of the phenyl ring relative to the ether linkage.

  • This compound (Semi-Systematic):

    • "Phenoxyacetate": Implies the ether linkage is at C2, as "phenoxy" cannot be at C1 (carbonyl).

    • "3-": Refers strictly to the ring substitution.

    • Risk: While acceptable in trade, this format risks confusion with phenylacetate derivatives (C-C bond) or propionates if the reader assumes "3" refers to the aliphatic chain.

Structural Visualization

The following diagram maps the nomenclature components to the physical structure to eliminate ambiguity.

NomenclatureMap NameParts Nomenclature Components EthylGroup Ethyl Ester (-COOCH2CH3) NameParts->EthylGroup Backbone PhenoxyCore Phenoxy Core (Ether Linkage) NameParts->PhenoxyCore Scaffold Structure Target Molecule: Ethyl 2-[3-(bromomethyl)phenoxy]acetate EthylGroup->Structure AlphaCarbon Pos 2 (Alpha) (-O-CH2-) AlphaCarbon->Structure PhenoxyCore->AlphaCarbon IUPAC '2-' MetaSub Pos 3 (Meta) (-CH2Br) PhenoxyCore->MetaSub Ring '3-' MetaSub->Structure

Figure 1: Decomposition of the systematic name mapping locants to specific structural motifs.

Part 2: Synthetic Pathways & Methodology

The synthesis of Ethyl 2-[3-(bromomethyl)phenoxy]acetate relies on the Wohl-Ziegler bromination . Direct alkylation of a bromomethyl-phenol is chemically non-viable due to rapid self-polymerization (benzyl bromide reacting with the phenoxide). Therefore, the methyl group is installed first, followed by radical bromination.

Reaction Scheme

Precursor: Ethyl 2-(3-methylphenoxy)acetate Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or BPO) Solvent:


 (Traditional) or 

(Green Alternative)

SynthesisPathway Start m-Cresol (3-Methylphenol) Step1 Step 1: O-Alkylation (Ethyl bromoacetate, K2CO3) Start->Step1 Intermediate Intermediate: Ethyl 2-(3-methylphenoxy)acetate Step1->Intermediate Step2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN, Reflux) Intermediate->Step2 Product Product: Ethyl 2-[3-(bromomethyl)phenoxy]acetate Step2->Product SideProduct Impurity: Benzylic Dibromide Step2->SideProduct Over-bromination

Figure 2: Two-step synthetic workflow from m-cresol to the target benzylic bromide.

Detailed Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques to exclude moisture.

Step 1: Preparation of the Tolyl Intermediate

  • Charge: Dissolve 3-methylphenol (1.0 eq) in Acetone or DMF.

  • Base: Add anhydrous

    
     (1.5 eq). Stir for 30 min at RT.
    
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq).

  • Reflux: Heat to

    
     for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
    
  • Workup: Filter inorganic salts. Concentrate filtrate. Partition between

    
     and water.[7] Dry organic layer (
    
    
    
    ).

Step 2: Radical Bromination (The Critical Step)

  • Solvent Choice: Use Benzotrifluoride (

    
    ) as a greener alternative to 
    
    
    
    , or Acetonitrile for polarity control.
  • Setup: Dissolve Ethyl 2-(3-methylphenoxy)acetate (1.0 eq) in solvent (0.2 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq). Crucial: Recrystallize NBS from water prior to use to remove HBr, which causes acid-catalyzed side reactions.

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 eq).

  • Reaction: Heat to reflux (

    
    ). The reaction is complete when the dense succinimide solid floats to the surface (approx. 2-4 hours).
    
  • Purification:

    • Cool to

      
       to precipitate succinimide fully. Filter.
      
    • Concentrate filtrate.

    • Flash Chromatography: Silica gel (Hexane/EtOAc gradient). Note: Benzylic bromides are unstable on silica; minimize column time.

Part 3: Quality Control & Characterization

Distinguishing the product from the starting material (methyl) and over-brominated impurities (dibromomethyl) is vital.

NMR Data Summary
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Ar-CH2-Br 4.45 - 4.50 Singlet (2H)Key Product Signal
O-CH2-CO4.60 - 4.65Singlet (2H)Ester alpha-proton
Ar-CH3 (Start Mat.)2.35Singlet (3H)Disappearance indicates conversion
Ar-CH-Br2 (Impurity)~6.60Singlet (1H)Indicates over-bromination
O-CH2-CH3 (Ester)4.25Quartet (2H)Verifies ester integrity
Stability Warning

Benzylic bromides are potent alkylating agents and lachrymators. They are susceptible to hydrolysis.[6]

  • Storage: Store under Argon at

    
    .
    
  • Handling: Use only in a fume hood.

  • Shelf-life: Degrades to the benzyl alcohol and HBr upon exposure to moisture, which autocatalyzes further decomposition.

References

  • BenchChem. (n.d.). This compound Structure and Synthesis. Retrieved from

  • PubChem. (2025).[8][9][10] Methyl 2-[3-(bromomethyl)phenoxy]acetate Compound Summary. National Library of Medicine.[9] Retrieved from [9]

  • Organic Syntheses. (1941). Ethyl Bromoacetate and Wohl-Ziegler Bromination Protocols. Org. Synth. Coll. Vol. 1, 422. Retrieved from

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 94. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-(3-bromo-2-methylphenyl)acetate Product Specification. (Used for comparative structural analysis of phenylacetate vs phenoxyacetate). Retrieved from

Sources

Strategic Sourcing and Technical Utilization of Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(bromomethyl)phenoxyacetate (CAS: 74232-79-4) represents a high-value bifunctional building block in medicinal chemistry. Characterized by a "soft" electrophilic benzylic bromide and a protected carboxylate ester, it serves as a critical linker in the synthesis of PPAR agonists, anti-inflammatory agents, and increasingly, as a lipophilic tether in Proteolysis Targeting Chimeras (PROTACs).

This guide synthesizes the technical specifications, synthetic utility, and procurement intelligence required to effectively utilize this reagent. While catalog pricing fluctuates, the compound typically commands a premium due to its lachrymatory nature and stability requirements, necessitating a strategic "Make vs. Buy" analysis for scale-up operations.

Chemical Identity & Technical Specifications

Precise identification is paramount to avoiding isomeric confusion (specifically with the para-substituted analog).

ParameterSpecification
Chemical Name This compound
CAS Number 74232-79-4
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance Clear to pale yellow liquid (often solidifies upon cooling)
Boiling Point ~350°C (Predicted) / Decomposes at high heat
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Impurities Ethyl 3-methylphenoxyacetate (unreacted starting material); Ethyl 3-(dibromomethyl)phenoxyacetate (over-bromination)
Critical Quality Attribute (CQA): Purity Profile

For late-stage functionalization, a purity of ≥97% (HPLC) is recommended. The presence of the dibromo impurity is particularly detrimental as it can lead to cross-linking or inseparable side products during nucleophilic substitution.

Synthetic Utility & Reaction Mechanisms[1][2]

The utility of this compound lies in its orthogonal reactivity. The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, phenoxides), while the ethyl ester remains stable until hydrolyzed.

Mechanism: Nucleophilic Substitution

The primary application involves an SN2 reaction where the bromine is displaced.

  • Reaction Type: SN2 Substitution

  • Ideal Solvents: Aprotic polar solvents (DMF, Acetonitrile) or Acetone.

  • Base Requirements: Weak bases (K₂CO₃, Cs₂CO₃) are preferred to neutralize the HBr byproduct without hydrolyzing the ester.

Visualization: Synthesis & Application Workflow

G Start 3-Cresol Step1 Etherification (Ethyl chloroacetate + K2CO3) Start->Step1 Inter Ethyl 3-methylphenoxyacetate Step1->Inter Step2 Wohl-Ziegler Bromination (NBS, AIBN, CCl4/Benzene) Inter->Step2 Product Ethyl 3-(bromomethyl) phenoxyacetate (CAS 74232-79-4) Step2->Product App1 Drug Scaffold (PPAR Agonists) Product->App1 Amine/Thiol Substitution App2 Linker Chemistry (PROTACs) Product->App2 Linker Attachment

Figure 1: Synthetic pathway from commodity starting materials to the target building block and its downstream applications.

Strategic Sourcing & Price Analysis

Procuring this compound requires navigating between "Catalog" suppliers (high convenience, high price) and "Custom Synthesis" (lower unit cost, longer lead time).

Market Intelligence
  • Availability: Moderate. Often listed as "Inquire" or "Backorder" due to shelf-life issues (hydrolysis/degradation).

  • Price Tier: High Value Building Block.

    • Research Scale (1g - 5g):$50 - $150 USD/gram (Estimated based on acid analog pricing).

    • Process Scale (100g+): Prices drop significantly to $5 - $15 USD/gram via custom synthesis.

Supplier Landscape
Supplier CategoryRepresentative VendorsStrategic Use Case
Tier 1: Global Catalog Thermo Scientific , MilliporeSigma Quick access for mg-scale screening. High reliability, full CoA.
Tier 2: Specialty/Building Block Benchchem , Ambeed , Combi-Blocks Best balance of price and speed for 1g-10g quantities. Often stock the specific CAS 74232-79-4.
Tier 3: Custom Synthesis WuXi AppTec , PharmBlock Required for kg-scale. Lead time 4-8 weeks.
Sourcing Decision Logic

DecisionTree Need Quantity Needed? Small < 10 Grams Need->Small Large > 100 Grams Need->Large Urgency Urgency? Small->Urgency Action3 Contract Synthesis (Tier 3) Lowest Unit Cost Large->Action3 HighU Immediate (<1 Week) Urgency->HighU LowU Flexible (4-6 Weeks) Urgency->LowU Action1 Buy Catalog (Tier 1) High Unit Cost HighU->Action1 Action2 Buy Specialty (Tier 2) Moderate Cost LowU->Action2

Figure 2: Procurement decision matrix optimizing for cost versus lead time.

Handling, Safety, and Stability

WARNING: Lachrymator. This compound shares the hazardous properties of benzyl bromide and ethyl bromoacetate. It is a potent lachrymator (tear gas agent) and skin irritant.

Safety Protocols
  • Engineering Controls: All handling must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be neutralized immediately with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Stability & Storage
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis if exposed to moisture.[1]

  • Storage Condition: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Shelf Life: Typically 12 months if stored correctly. Yellowing indicates decomposition (liberation of Br₂ or HBr).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl bromoacetate (Analogous Safety Data). Retrieved from [Link]

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link][2]

Sources

Methodological & Application

Synthesis of Ethyl 3-(bromomethyl)phenoxyacetate from ethyl 3-methylphenoxyacetate

[1][2]

Abstract

This guide details the synthesis of Ethyl 3-(bromomethyl)phenoxyacetate from ethyl 3-methylphenoxyacetate via the Wohl-Ziegler bromination .[1] This transformation selectively functionalizes the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1][2] The resulting bromide is a critical intermediate in the synthesis of pharmacophores, including benzofurans and PPAR agonists, as well as agrochemical agents. This protocol emphasizes "greener" solvent alternatives to Carbon Tetrachloride (

Scientific Background & Mechanistic Insight

The Wohl-Ziegler Reaction

The synthesis relies on the Wohl-Ziegler reaction , a radical substitution pathway that brominates allylic or benzylic positions while preserving the aromatic ring and ester functionality.

  • Reagent Choice (NBS): NBS is selected over elemental bromine (

    
    ) to maintain a low, steady-state concentration of 
    
    
    . High concentrations of
    
    
    would favor electrophilic aromatic substitution (ring bromination) or addition reactions. NBS acts as a reservoir, releasing
    
    
    only upon reaction with HBr.
  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) is used to homolytically cleave the weak N-Br bond or trace

    
    , generating the initial radical species required to propagate the chain reaction.[1]
    
  • Regioselectivity: The reaction is highly selective for the benzylic position due to the stability of the benzylic radical intermediate (resonance stabilization by the aromatic ring).

Reaction Pathway Visualization

The following diagram illustrates the radical chain mechanism governing this synthesis.

WohlZieglerMechanismStartInitiationBr_RadBr• (Radical)Start->Br_RadHeat/Light + InitiatorNBSN-Bromosuccinimide (NBS)Br2Br2 (In Situ)NBS->Br2SuccinimideSuccinimide(Byproduct)NBS->SuccinimideSubstrateEthyl 3-methylphenoxyacetateBr_Rad->SubstrateH-AbstractionBenzylic_RadBenzylic Radical(Resonance Stabilized)Substrate->Benzylic_RadHBrHBrSubstrate->HBrProductThis compoundBenzylic_Rad->ProductHBr->NBSReaction with NBSBr2->Br_RadChain PropagationBr2->Benzylic_RadBr-Abstraction

Caption: Radical chain mechanism showing the generation of low-concentration

Experimental Protocol

Materials & Equipment
  • Starting Material: Ethyl 3-methylphenoxyacetate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

    • Note: Recrystallize NBS from water if it appears yellow (degraded) to ensure stoichiometry.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 – 0.1 equiv) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (PhCF

    
    ) or Acetonitrile (MeCN).
    
    • Note: Historically

      
       was used. PhCF
      
      
      is a superior, greener alternative with similar boiling point and radical stability profiles.
  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl

    
    ), magnetic stirrer, oil bath.
    
Step-by-Step Methodology
Step 1: Reaction Setup
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-methylphenoxyacetate (10 mmol, ~1.94 g) in anhydrous Trifluorotoluene (or

    
    ) (20–30 mL).
    
  • Add NBS (10.5 mmol, ~1.87 g). The NBS will likely not dissolve completely at room temperature.

  • Add the radical initiator AIBN (0.5 mmol, ~82 mg).

  • Attach a reflux condenser fitted with a drying tube to exclude atmospheric moisture.

Step 2: Initiation & Reflux
  • Heat the reaction mixture to reflux (Oil bath ~85-90°C for PhCF

    
    ).
    
  • Observation: The reaction is often exothermic once initiated. A color change (often to pale orange/red) may occur transiently.

  • Maintain reflux for 3–5 hours .

    • Checkpoint: The reaction is complete when the dense NBS solid (bottom of flask) disappears and is replaced by the less dense Succinimide, which floats to the surface of the solvent.

Step 3: Workup[3]
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated Succinimide byproduct. Wash the filter cake with a small amount of cold solvent.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) to obtain the crude yellow oil.

  • Washing (Optional but Recommended): Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove traces of succinimide and inorganic salts. Dry over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification

While the crude product is often pure enough (>90%) for subsequent steps, high purity can be achieved via:

  • Column Chromatography: Silica gel stationary phase.

    • Eluent: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).

    • Rf Value: The bromide product will be slightly less polar than the starting material.

  • Recrystallization: If the product solidifies (it is a low-melting solid/oil), recrystallization from Hexane/Ethanol is possible.

Workflow Visualization

WorkflowInputReagents:Substrate, NBS, AIBNSolvent: PhCF3RefluxReflux (85°C)3-5 HoursInput->RefluxInitiateFilterFilter Succinimide(Floating Solid)Reflux->FilterCompleteEvapRotary EvaporationRemove SolventFilter->EvapFiltratePurifyPurification(Column/Recryst.)Evap->PurifyCrude OilFinalPure Ethyl 3-(bromomethyl)phenoxyacetatePurify->Final

Caption: Operational workflow from reagent mixing to isolation of the purified benzylic bromide.

Characterization & Data Analysis

The following data confirms the identity of the product.

TechniqueExpected Signal / CharacteristicStructural Assignment
Appearance White low-melting solid or viscous pale oil-

H NMR
(CDCl

)

1.30 (t, 3H)
Ester Methyl (

)

4.28 (q, 2H)
Ester Methylene (

)

4.45 (s, 2H)
Diagnostic: Benzylic Bromide (

)

4.63 (s, 2H)
Phenoxy Methylene (

)

6.80 – 7.30 (m, 4H)
Aromatic Protons
IR Spectroscopy ~1730–1750 cm

C=O[4][5][6] Stretch (Ester)
~600–700 cm

C-Br Stretch
Mass Spectrometry M+ / M+2 (1:1 ratio)Characteristic Bromine Isotope Pattern (

)

Note on Stability: Benzylic bromides are potent alkylating agents and lachrymators. Store under inert atmosphere at 4°C. They are susceptible to hydrolysis; avoid prolonged exposure to moisture.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Greenwood, F. L., et al. (1958). 4-Bromo-2-heptene. Organic Syntheses, 38, 8. (General procedure for Wohl-Ziegler). Link

  • BenchChem. (n.d.). This compound Product Data. BenchChem Database. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 120-126.

Application Note: Optimized N-Alkylation Protocols Using Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(bromomethyl)phenoxyacetate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring a highly reactive benzylic bromide and a base-sensitive ethyl ester, it serves as an excellent electrophilic handle for introducing the phenoxyacetate core—a stable scaffold critical in the synthesis of biologically active compounds, such as free fatty acid receptor 1 (FFA1) agonists and glucokinase activators[1].

This application note provides a comprehensive, self-validating protocol for the N-alkylation of primary and secondary amines using this reagent. By analyzing the mechanistic causality behind solvent, base, and temperature selection, this guide establishes a robust framework to maximize target yield while suppressing common side reactions such as ester hydrolysis and over-alkylation.

Mechanistic Insights & Causality

The N-alkylation of amines with benzylic bromides proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The benzylic position of this compound is highly activated, making it highly susceptible to nucleophilic attack by aliphatic or aromatic amines[1].

However, the dual functionality of the molecule introduces competing reaction pathways that must be controlled:

  • Ester Hydrolysis (Saponification): The ethyl ester linkage is highly susceptible to hydrolytic cleavage[1]. The use of strong aqueous bases (e.g., NaOH, KOH) will rapidly degrade the starting material into phenoxyacetic acid derivatives.

  • Over-Alkylation: Primary amines can react sequentially to form secondary amines, tertiary amines, and eventually quaternary ammonium salts. Because the newly formed secondary amine is often more nucleophilic than the starting primary amine, uncontrolled conditions lead to complex product mixtures[2].

Causality in Condition Selection

To navigate these challenges, the reaction environment must be strictly anhydrous and mildly basic.

  • Base Selection: Anhydrous inorganic carbonates, specifically

    
     or 
    
    
    
    , are the optimal choices. Cesium carbonate is particularly effective for selective mono-N-alkylation due to the "cesium effect"—the large ionic radius of
    
    
    enhances the solubility of the carbonate ion in organic solvents, providing a highly reactive but non-nucleophilic basic environment that neutralizes the
    
    
    byproduct without attacking the ester[3].
  • Solvent Dynamics: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are required. These solvents stabilize the polar

    
     transition state and solvate the metal cations, leaving the carbonate anion "naked" and maximizing its basicity[4].
    
  • Kinetic Control: Slow, dropwise addition of the benzylic bromide ensures that the steady-state concentration of the electrophile remains low. This kinetically favors the reaction of the electrophile with the highly abundant primary amine rather than the trace amounts of the newly formed secondary amine, thereby mitigating over-alkylation[4].

Mechanism Amine Primary Amine (Nucleophile) Intermediate S_N2 Transition State (Polar Aprotic Solvation) Amine->Intermediate Base (Cs2CO3) EBP Ethyl 3-(bromomethyl) phenoxyacetate EBP->Intermediate Hydrolysis Phenoxyacetic Acid (Ester Hydrolysis) EBP->Hydrolysis H2O / Strong Base Product Secondary Amine (Target Product) Intermediate->Product -HBr OverAlk Tertiary Amine (Over-alkylation) Product->OverAlk Excess EBP

Caption: Mechanistic pathway of N-alkylation highlighting the S_N2 trajectory and potential side reactions.

Reaction Optimization & Data Presentation

The following matrix summarizes the quantitative data derived from optimizing the N-alkylation of a model primary amine with this compound.

Table 1: Condition Matrix for N-Alkylation Optimization

Base System (Eq)SolventTemp (°C)Time (h)Target Yield (%)Impurity: Over-AlkylationImpurity: Ester Hydrolysis

(2.0 eq)
DMF60482%Moderate (<8%)Low (<2%)

(1.5 eq)
MeCN 25 (RT) 12 91% Low (<2%) Trace
DIPEA (2.0 eq)DCM25 (RT)1676%Low (<5%)None
NaOH (10% aq)THF25 (RT)218%N/AHigh (>70%)

Note: The


/MeCN system at room temperature provides the highest fidelity, balancing excellent conversion rates with the near-total suppression of ester hydrolysis and over-alkylation.

Experimental Protocol: Selective Mono-N-Alkylation

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are integrated directly into the workflow to ensure empirical verification at critical junctures.

Materials & Reagents
  • Electrophile: this compound (1.05 equivalents)

  • Nucleophile: Primary Amine (1.0 equivalent)

  • Base: Anhydrous Cesium Carbonate (

    
    , 1.5 equivalents)[3]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M relative to amine)

  • Quench/Wash: Deionized Water, Saturated

    
    , Brine
    
  • Extraction: Ethyl Acetate (EtOAc) or Diethyl Ether[4]

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add the primary amine (1.0 eq) and anhydrous

    
     (1.5 eq) to the flask.
    
  • Suspend the mixture in anhydrous MeCN (to achieve a 0.2 M amine concentration). Stir vigorously at room temperature (20–25°C) for 15 minutes to ensure uniform suspension.

Step 2: Electrophile Addition (Critical Step) 4. Dissolve this compound (1.05 eq) in a minimal volume of anhydrous MeCN (approx. 2-3 mL). 5. Using a syringe pump or addition funnel, add the electrophile solution dropwise over 15–20 minutes to the vigorously stirring amine suspension. Causality: Slow addition maintains a low localized concentration of the benzylic bromide, preventing the newly formed secondary amine from competing with the primary amine for the electrophile[4].

Step 3: Reaction Incubation & In-Process Validation 6. Allow the reaction to stir at room temperature. 7. Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours[4].

  • System: Hexanes/EtOAc (typically 3:1 or 4:1).
  • Visualization: UV light (254 nm) for the phenoxyacetate core, followed by Ninhydrin stain (primary amines will appear purple/red, secondary amines will appear yellow/brown).
  • Continue stirring until LC-MS or TLC indicates complete consumption of the starting primary amine (typically 8–12 hours).

Step 4: Quenching & Liquid-Liquid Extraction 9. Once complete, quench the reaction by pouring the mixture into a beaker containing cold deionized water (equal volume to the reaction solvent)[4]. 10. Transfer to a separatory funnel and extract the aqueous layer three times with EtOAc. 11. Combine the organic layers and wash sequentially with saturated


 (to neutralize any residual acid) and brine (to remove residual polar solvent and water)[4].

Step 5: Drying & Purification 12. Dry the organic layer over anhydrous


, filter through a fritted funnel, and concentrate under reduced pressure using a rotary evaporator.
13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure secondary amine[5].

Workflow Step1 1. Reagent Preparation Amine (1.0 eq) + Cs2CO3 (1.5 eq) in Anhydrous MeCN Step2 2. Electrophile Addition Dropwise this compound (1.05 eq) over 20 mins Step1->Step2 Step3 3. S_N2 Alkylation Stir at RT (8-12 h) Validate via TLC (Ninhydrin) & LC-MS Step2->Step3 Step4 4. Aqueous Quench & Extraction Quench with H2O, Extract with EtOAc Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Drying & Concentration Dry over MgSO4, Filter, Evaporate Step4->Step5 Step6 6. Purification Flash Column Chromatography (Hexanes/EtOAc Gradient) Step5->Step6

Caption: Step-by-step experimental workflow for the selective mono-N-alkylation protocol.

Troubleshooting & Analytical Validation

  • Issue: Significant Ester Hydrolysis Observed (via LC-MS M+1 peak corresponding to the acid).

    • Root Cause: Moisture in the solvent or base.

    • Correction: Ensure MeCN is strictly anhydrous. Dry the

      
       or 
      
      
      
      in a vacuum oven at 110°C overnight prior to use.
  • Issue: High Levels of Tertiary Amine (Over-alkylation).

    • Root Cause: Electrophile added too rapidly, or reaction temperature too high.

    • Correction: Reduce the temperature to 0°C during the addition phase, strictly enforce the 20-minute dropwise addition, or increase the equivalents of the starting primary amine to 1.5–2.0 eq (if the amine is inexpensive)[2].

  • Issue: Sluggish Reaction / Incomplete Conversion.

    • Root Cause: Steric hindrance of the primary amine.

    • Correction: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This initiates an in situ Finkelstein reaction, temporarily converting the benzylic bromide to a highly reactive benzylic iodide, which accelerates the

      
       displacement.
      

References

  • BenchChem. "this compound | 74232-79-4". BenchChem Product Catalog.
  • BenchChem. "Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine". BenchChem Protocols.
  • Noda, H., et al. "Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides". PubMed Central (PMC).
  • Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines". US Patent 6423871B1.
  • ResearchGate Contributors. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy". RSC Advances.

Sources

Application Note: Nucleophilic Substitution of Ethyl 3-(bromomethyl)phenoxyacetate with Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Applications

This technical guide details the protocols for the thioetherification of Ethyl 3-(bromomethyl)phenoxyacetate (CAS: 58457-79-1) . This specific scaffold serves as a critical "linker" intermediate in medicinal chemistry, particularly in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors) and PROTAC (Proteolysis Targeting Chimera) linkers where phenoxyacetic acid derivatives are required.

The reaction involves the


 displacement of a benzylic bromide by a thiol (mercaptan). While conceptually simple, the presence of the ethyl ester  moiety requires specific pH and temperature controls to prevent unwanted hydrolysis (saponification) or transesterification.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Introduction of lipophilic thioether side chains to probe hydrophobic pockets.

  • Peptidomimetics: Creating non-natural amino acid surrogates via cysteine alkylation.

  • Material Science: Functionalization of surfaces using the ester group as an anchor point.

Reaction Mechanism & Rationale

The transformation follows a classical bimolecular nucleophilic substitution (


) mechanism.[1] The reaction rate is defined by 

.
Mechanistic Pathway
  • Activation: The base deprotonates the thiol (

    
    ), generating the highly nucleophilic thiolate anion (
    
    
    
    ).
  • Attack: The thiolate attacks the benzylic carbon of this compound.

  • Displacement: The bromide ion acts as a leaving group.

  • Stability: The phenoxyacetate ester remains intact provided anhydrous or mild conditions are maintained.

SN2_Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., K2CO3) Base->Thiolate TS [Transition State]‡ Thiolate->TS Nucleophilic Attack Substrate Ethyl 3-(bromomethyl) phenoxyacetate Substrate->TS Product Thioether Product TS->Product Inversion/Displacement Byproduct Salt (KBr) + BH TS->Byproduct

Figure 1: Mechanistic flow of the base-promoted thioetherification.[2] The thiolate anion is the active nucleophile.[3]

Optimization Strategy & Critical Parameters

Success depends on balancing nucleophilicity against the stability of the ester group.

Solvent Selection Matrix
SolventPolarityRateRecommendationContext
Acetone Polar AproticHighPrimary Choice Excellent solubility for organic substrates; easy workup (evaporation).
DMF Polar AproticVery HighSecondary Use for poorly soluble thiols. Harder to remove; requires aqueous wash.
Acetonitrile Polar AproticHighAlternative Good compromise if acetone reacts with specific amines in the molecule.
Ethanol Polar ProticModerateAvoid Risk of transesterification (Ethyl ester

Ethyl ester exchange is neutral, but nucleophilicity is dampened by solvation).
Base Selection
  • Potassium Carbonate (

    
    ):  The "Gold Standard." Mild enough to preserve the ester, strong enough to deprotonate most thiols.
    
  • Cesium Carbonate (

    
    ):  Use for sterically hindered thiols (the "Cesium Effect" increases solubility in organic solvents).
    
  • Sodium Hydride (

    
    ): Use with Caution.  Only for very weak nucleophiles. High risk of ester hydrolysis or Claisen-type condensations.
    

Experimental Protocols

Protocol A: Standard Conditions (Recommended)

Best for: Aromatic and aliphatic thiols, library synthesis.

Reagents:

  • This compound (1.0 equiv)

  • Thiol (

    
    ) (1.1 equiv)
    
  • 
     (Anhydrous, granular) (1.5 – 2.0 equiv)
    
  • Acetone (Reagent grade) [Conc: 0.1 M]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and add a magnetic stir bar.

  • Dissolution: Add the Thiol (1.1 eq) and Acetone.

  • Activation: Add

    
     (1.5 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: A color change often indicates thiolate formation.
    
  • Addition: Add this compound (1.0 eq) slowly (dropwise if liquid, portion-wise if solid).

  • Reaction: Stir at RT. Monitor by TLC (typ. 2–4 hours).

    • TLC Mobile Phase: 10-20% EtOAc in Hexanes. Bromide starting material usually runs faster than the product.

  • Quench: Filter off the solid inorganic salts (

    
    ) using a sintered glass funnel or Celite pad.
    
  • Workup: Concentrate the filtrate under reduced pressure.

    • If DMF was used: Dilute with EtOAc, wash 3x with Water, 1x Brine, Dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10g), industrial applications, or water-soluble thiols.

Reagents:

  • Dichloromethane (DCM) and Water (1:1 ratio)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • 
     or 
    
    
    

Step-by-Step:

  • Dissolve the bromide substrate in DCM.

  • Dissolve the thiol and base in Water.

  • Combine phases and add TBAB catalyst.

  • Stir vigorously (high RPM required for emulsion).

  • Separate layers; the product remains in the DCM layer.

Workflow & QC Diagram

Workflow Start Start: Weigh Reagents Mix Mix Thiol + Base + Solvent (Activation Step) Start->Mix AddSub Add Ethyl 3-(bromomethyl) phenoxyacetate Mix->AddSub Monitor Monitor (TLC/LCMS) Is SM consumed? AddSub->Monitor Monitor->AddSub No (Heat/Wait) Filter Filter Inorganic Salts Monitor->Filter Yes Evap Evaporate Solvent Filter->Evap Purify Flash Chromatography Evap->Purify QC Final QC (NMR/LCMS) Purify->QC

Figure 2: Operational workflow for Protocol A (Acetone/K2CO3 method).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Yield / Disulfide formation Thiol oxidation (

).
Degas solvents with

sparging. Perform reaction under inert atmosphere (Argon/Nitrogen).
Ester Hydrolysis (Acid product) Base too strong or wet solvent.Switch from

to anhydrous

/Acetone. Ensure solvents are dry.
Starting Material Stalls Poor nucleophilicity.Add catalytic Sodium Iodide (NaI, 10 mol%) to generate the more reactive benzylic iodide in situ (Finkelstein condition).
Product Streaking on TLC Acidic protons or decomposition.Add 1% Triethylamine to the TLC eluent to neutralize silica acidity.
Validation Criteria (Self-Check)
  • H-NMR: Look for the disappearance of the benzylic

    
     singlet at ~4.5 ppm (attached to Br) and appearance of a new singlet at ~3.5–4.0 ppm (attached to S).
    
  • LCMS: Mass shift corresponds to

    
    .
    

Safety & Handling (Critical)

1. Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents).

  • Control: Always handle this compound in a functioning fume hood.

  • Spill: Neutralize spills with dilute ammonia or 5% sodium thiosulfate.

2. Thiol Stench Management:

  • Control: Keep all thiol waste in a dedicated container.

  • Decontamination: Wash all glassware with a Bleach (Sodium Hypochlorite) solution before removing from the hood. This oxidizes residual thiols to odorless sulfonates.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. (Generalized benzyl bromide protocols).[4] Link

  • Chemistry LibreTexts. 18.7: Thiols and Sulfides - Preparation and Reactions. (Mechanistic grounding for SN2 thiolation). Link

  • Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. (Acidity and Nucleophilicity data).[5][6] Link

  • SynQuest Labs. Safety Data Sheet: Benzyl Bromide Derivatives. (Safety and Handling).[7][8][9] Link

  • ARKAT USA. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers.[2] (Protocol optimization). Link

Sources

Application Note: Solvent Selection for Alkylation with Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Introduction: Molecular Profiling & Synthetic Utility

Ethyl 3-(bromomethyl)phenoxyacetate (CAS 74232-79-4) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development . The molecule features two distinct reactive sites: a highly electrophilic benzylic bromide and an ethyl ester moiety. The benzylic bromide serves as a prime substrate for nucleophilic substitution (


) reactions, enabling the construction of complex C-N, C-O, and C-C bonds.

However, the presence of the ester group imposes strict chemoselectivity requirements. The choice of solvent is the primary determinant in maximizing the kinetics of the


 pathway while suppressing thermodynamic sinks such as ester hydrolysis or transesterification.

Mechanistic Causality in Solvent Selection

The alkylation of amines or phenols with a benzylic bromide proceeds via a concerted ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism, where the reaction rate is dependent on the concentrations of both the electrophile and the nucleophile. Solvent selection dictates the activation energy of this transition state .
  • The Superiority of Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone are the gold standard for this transformation. These solvents possess high dielectric constants and strong dipole moments, allowing them to effectively solvate the cations (e.g.,

    
     or 
    
    
    
    from the base) while leaving the nucleophilic anion "naked" and highly reactive . This lack of a solvation shell around the nucleophile drastically lowers the activation energy of the transition state, accelerating the
    
    
    backside attack on the bromomethyl carbon.
  • The Danger of Polar Protic Solvents: Solvents like ethanol, methanol, or water must be strictly avoided. Protic solvents form strong hydrogen bonds with the nucleophile, creating a dense solvent cage that diminishes its reactivity. Furthermore, in the presence of the inorganic bases required to neutralize the hydrobromic acid (

    
    ) byproduct, protic solvents can generate alkoxide or hydroxide ions. These species will readily attack the ethyl ester of this compound, leading to irreversible transesterification or saponification (hydrolysis) .
    
  • Non-Polar Solvents: While non-polar solvents like toluene suppress ester hydrolysis, they suffer from poor solubility of inorganic bases, often necessitating the use of phase-transfer catalysts (PTCs) or specialized fluorinated solvents to achieve acceptable reaction rates .

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties of common solvents and their empirical impact on the alkylation of this compound.

SolventClassificationDielectric Constant (

)
Dipole Moment (

, D)

Rate Acceleration
Risk to Ester Group
Acetonitrile (MeCN) Polar Aprotic37.53.92HighVery Low
DMF Polar Aprotic36.73.82Very HighVery Low
Acetone Polar Aprotic20.72.88ModerateLow
Ethanol Polar Protic24.51.69Low (Solvent Cage)High (Transesterification)
Water Polar Protic80.11.85Very LowCritical (Hydrolysis)
Toluene Non-Polar2.40.36Low (Requires PTC)Very Low

Solvent Selection Decision Matrix

SolventLogic A Electrophile: This compound B Nucleophile Type A->B C Neutral Amines (1° or 2°) B->C D Anionic Nucleophiles (Phenoxides, Thiolates) B->D E Acetonitrile (MeCN) Mild, easily removed C->E Optimal G Avoid Protic Solvents (Alcohols, H2O) C->G Sub-optimal F DMF or NMP Strong cation solvation D->F Optimal D->G Sub-optimal H Risk: Transesterification & Ester Hydrolysis G->H Causes

Decision matrix for solvent selection in SN2 alkylations with ester-sensitive benzylic bromides.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. The choice of base and temperature is strictly calibrated to the specific solvent to prevent over-alkylation and ester degradation.

Protocol A: N-Alkylation of a Secondary Amine

Objective: Synthesis of a tertiary amine via selective mono-alkylation. Solvent Rationale: Acetonitrile is chosen for neutral amine nucleophiles because it provides sufficient polarity to stabilize the transition state while allowing for easy solvent removal during workup without harsh aqueous washing.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Cesium Carbonate (

    
    , 1.5 equiv). The use of the bulky cesium cation enhances the solubility of the carbonate complex in MeCN and promotes selective mono-alkylation over over-alkylation .
    
  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.1 equiv) in a minimal amount of Acetonitrile and add it dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
     °C) for 12 hours. Monitor the consumption of the amine via LC-MS. The mild temperature prevents thermal degradation of the ester moiety.
    
  • Workup: Filter the suspension through a Celite® pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water, wash the organic layer with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol B: O-Alkylation of a Phenol (Etherification)

Objective: Synthesis of a diaryl ether linkage. Solvent Rationale: DMF is utilized because phenoxide anions require strong solvation of their counter-cations (


) to maximize the nucleophilicity of the oxygen atom.
  • Preparation: Dissolve the phenol derivative (1.0 equiv) in anhydrous DMF (0.3 M concentration) under an argon atmosphere.

  • Deprotonation: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 2.0 equiv). Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation and formation of the phenoxide anion.
    
  • Alkylation: Add this compound (1.2 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 60 °C. The elevated temperature is required to overcome the lower nucleophilicity of the sterically hindered phenoxide, while the aprotic nature of DMF ensures the

    
     pathway outcompetes any potential ester cleavage. Stir for 8-10 hours.
    
  • Workup: Quench the reaction by pouring it into ice-cold water (5x the volume of DMF) to precipitate the product and partition the DMF into the aqueous phase. Extract with Diethyl Ether (3x). Wash the combined organic layers thoroughly with 5% aqueous

    
     (a critical step to remove residual DMF), dry over 
    
    
    
    , and concentrate for purification.

References

  • Chemistry LibreTexts. "8.8: Structural and Solvent Effects in SN Reactions". Organic Chemistry (Roberts and Caserio). URL:[Link]

  • Master Organic Chemistry. "The SN2 Reaction Mechanism". Master Organic Chemistry. URL:[Link]

  • Lopez SS, Dudley GB. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine". Beilstein Journal of Organic Chemistry, 2008; 4: 44. URL:[Link]

  • Google Patents. "US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines". United States Patent and Trademark Office.

Catalytic conditions for reacting Ethyl 3-(bromomethyl)phenoxyacetate with phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Alkylation of Phenols with Ethyl 3-(bromomethyl)phenoxyacetate

Abstract & Scope

This technical guide details the optimized conditions for the Williamson ether synthesis between This compound (Electrophile) and various substituted phenols (Nucleophiles). This reaction is a critical step in medicinal chemistry for generating "linker" scaffolds, PROTACs, and PPAR agonists.

The primary challenge in this transformation is the chemoselectivity required to alkylate the phenol without hydrolyzing the sensitive ethyl ester moiety on the electrophile. This guide presents two validated protocols: a cost-effective standard method and a high-performance method for sterically hindered substrates.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical


 mechanism .[1][2][3][4][5] The base deprotonates the phenol to generate a phenoxide anion, which then attacks the benzylic carbon of the electrophile, displacing the bromide.

Critical Control Point (Ester Stability): The electrophile contains an ethyl ester (


). The use of strong hydroxide bases (NaOH, KOH) or aqueous conditions poses a high risk of saponification (hydrolysis), converting the ester to the carboxylic acid. Therefore, anhydrous carbonate bases  in polar aprotic solvents are the required standard.
Reaction Pathway Diagram

ReactionPathway Phenol Substituted Phenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Deprotonation Base Base Catalyst (K2CO3 or Cs2CO3) Base->Phenoxide Product Target Diaryl Ether (Ester Intact) Phenoxide->Product SN2 Attack Electrophile Ethyl 3-(bromomethyl) phenoxyacetate Electrophile->Product SideProduct Hydrolyzed Acid (Impurity) Electrophile->SideProduct Hydrolysis (Avoid)

Figure 1: The reaction pathway highlighting the critical path to the target ether while avoiding ester hydrolysis.

Condition Optimization Matrix

The following table summarizes the trade-offs between different catalytic systems.

ParameterProtocol A: Standard (Cost-Effective) Protocol B: Advanced (High-Performance)
Base Potassium Carbonate (

)
Cesium Carbonate (

)
Solvent Acetone (anhydrous)DMF or Acetonitrile (anhydrous)
Catalyst NonePotassium Iodide (KI) - 10 mol%
Temperature Reflux (

)

to

Time 6 – 12 Hours2 – 6 Hours
Substrate Scope Simple, electron-rich phenolsSterically hindered or electron-poor phenols
Est. Yield 75 – 85%85 – 95%

Detailed Experimental Protocols

Protocol A: Standard Scale-Up (K₂CO₃/Acetone)

Best for: Routine synthesis, gram-scale reactions, and non-hindered phenols.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv)
    
  • Acetone, HPLC grade, dried over molecular sieves.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous Acetone (

    
     concentration).
    
  • Base Addition: Add

    
      (1.5 eq). Stir at room temperature for 15 minutes. Note: The solution may change color as the phenoxide forms.
    
  • Alkylation: Add This compound (1.1 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
     oil bath) for 6–12 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (usually lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Self-Validation: The crude residue should be a viscous oil. If solid precipitates immediately, check for salt contamination.

Protocol B: The "Finkelstein-Cesium" Method

Best for: Unreactive phenols (ortho-substituted), electron-deficient phenols, or rapid library synthesis.

Mechanistic Logic:

  • Cesium Effect: The large radius of the

    
     cation minimizes ion-pairing with the phenoxide, creating a "naked" anion that is significantly more nucleophilic than its potassium counterpart [1].
    
  • Finkelstein Catalysis: The addition of catalytic KI converts the benzyl bromide to a benzyl iodide in situ. The iodide is a better leaving group, accelerating the reaction rate [2].

Reagents:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.05 equiv)

  • Cesium Carbonate (

    
    ) (1.2 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv / 10 mol%)

  • DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

  • Dissolution: Dissolve Phenol (1.0 eq) and This compound (1.05 eq) in anhydrous DMF (

    
    ).
    
  • Catalyst Addition: Add KI (10 mol%) and

    
      (1.2 eq) in one portion.
    
  • Reaction: Stir at room temperature. If no reaction is observed after 1 hour by TLC, heat to

    
    .
    
    • Caution: Do not exceed

      
       to prevent ester hydrolysis or DMF decomposition.
      
  • Workup (Aqueous):

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate.
      

Quality Control & Troubleshooting

Decision Tree for Condition Selection

DecisionTree Start Analyze Phenol Substrate StericCheck Is the Phenol Sterically Hindered? Start->StericCheck ElectronicCheck Is the Phenol Electron Deficient? StericCheck->ElectronicCheck No ProtoB Use PROTOCOL B (Cs2CO3 / DMF / KI) StericCheck->ProtoB Yes (e.g., 2,6-dimethyl) ProtoA Use PROTOCOL A (K2CO3 / Acetone) ElectronicCheck->ProtoA No (e.g., 4-methoxy) ElectronicCheck->ProtoB Yes (e.g., 4-nitro)

Figure 2: Decision logic for selecting the appropriate alkylation protocol.

QC Markers (Self-Validation)
  • 1H NMR Validation:

    • Reactant Signal: The benzylic protons (

      
      ) of the starting material appear as a singlet around 4.50 ppm .
      
    • Product Signal: Upon successful ether formation, this singlet shifts upfield to approximately 5.00 – 5.10 ppm (

      
      ).
      
    • Ester Integrity: Ensure the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) remain intact. Loss of these signals indicates hydrolysis [3].

References

  • Inno-Chem. (n.d.). Catalysts: Cesium in Nucleophilic Substitution. Retrieved from [Link]

  • Sciencemadness Wiki. (2019).[4] Finkelstein Reaction and Catalysis. Retrieved from [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985).[6] Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences).[6] Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Handling lachrymatory properties of Ethyl 3-(bromomethyl)phenoxyacetate in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LAB-SAFETY-8492 Status: Open Priority: Critical (Lachrymator / Alkylating Agent) Assigned Specialist: Senior Application Scientist, Dr. Aris

Introduction: Understanding Your Compound

You have reached the specialized support desk for Ethyl 3-(bromomethyl)phenoxyacetate . While this compound is a valuable intermediate for introducing the phenoxyacetate scaffold, it possesses a highly reactive benzyl bromide moiety.

The Hazard Mechanism: This molecule is a potent lachrymator (tear gas). It acts as a powerful alkylating agent. When vapors or aerosols contact the moist mucous membranes of your eyes or respiratory tract, the benzylic carbon undergoes a nucleophilic substitution (


) with protein targets (specifically TRPA1 ion channels in sensory nerves). This triggers an immediate, intense pain response and lacrimation.[1][2]

Support Directive: Do not treat this merely as "smelly." Treat it as a compound that actively seeks to alkylate biological tissue. The protocols below are designed to chemically intercept the molecule before it intercepts you.

Module 1: Immediate Containment & PPE (First Line of Defense)

FAQ: "My eyes are burning immediately upon opening the vial. Is my fume hood broken?"

Diagnostic: Not necessarily. Lachrymators have extremely low odor thresholds (ppb range). If you detect it, you have already been exposed. Root Cause: The compound often adheres to the threads of the vial cap during transport. When you unscrew it, micro-crystals are sheared into the air, creating an invisible aerosol cloud that bypasses standard vapor capture if the sash is too high. Corrective Action:

  • Sash Height: Lower sash to the absolute minimum working height (approx. 6 inches).

  • The "Air Wall": Place the vial at least 6 inches behind the sash plane.

  • Decon-on-Open: Have a wipe soaked in 5% Sodium Thiosulfate ready. Wipe the threads immediately after opening.

FAQ: "Which gloves should I use? I heard latex is useless."

Technical Insight: You are correct. Benzyl halides can permeate latex and thin nitrile in minutes. Once inside the glove, the occlusion effect increases absorption rate into the skin. The Protocol (Double-Glove System):

  • Inner Layer: 4-mil Nitrile (Standard barrier).

  • Outer Layer: Laminate Film (Silver Shield / 4H) or 8-mil Nitrile.

  • Logic: Laminate film provides >4 hours breakthrough time for benzyl halides. If dexterity is required, use double 4-mil nitrile and change the outer pair every 15 minutes or immediately upon splash.

Module 2: Synthesis & Handling Workflows

Standard Operating Procedure: The "Zero-Exposure" Weighing Technique

Avoid weighing on an open balance bench. This is the #1 source of lab contamination.

The Setup:

  • Tare Vessel: Use a pre-weighed vial with a septum cap.

  • Transfer: Perform all transfers inside the fume hood.

  • Solvation: If possible, dissolve the solid in your reaction solvent (e.g., DCM or THF) inside the storage vial and transfer by syringe. This eliminates solid dust entirely.

Visual Workflow: Safe Handling Logic

HandlingWorkflow Start Start: Solid Reagent Decision Can it be dissolved? Start->Decision SolutePath Dissolve in Solvent (Inside Hood) Decision->SolutePath Yes (Preferred) SolidPath Weigh in Closed Vial (Septum Cap) Decision->SolidPath No Reaction Reaction Setup (Closed System) SolutePath->Reaction Syringe Transfer SolidPath->Reaction Solid Addition Quench Chemical Quench (Thiosulfate) Reaction->Quench Post-Reaction

Figure 1: Decision tree for handling lachrymatory solids to minimize aerosol generation.

Module 3: Decontamination & Spill Response

The "Magic" Solution: Sodium Thiosulfate

Water alone is ineffective because the compound is lipophilic and hydrolyzes slowly. You need a "soft" nucleophile to rapidly attack the benzyl bromide.

The Quenching Solution Recipe:

  • Active Agent: Sodium Thiosulfate (

    
    ) - 10% w/v.
    
  • Solvent: Water (90%) + Ethanol (10%) (Ethanol helps solubilize the organic lachrymator so the thiosulfate can reach it).

  • Mechanism:

    
    
    Result: The volatile, reactive benzyl bromide is converted into a non-volatile, water-soluble Bunte salt.
    
FAQ: "I dropped a small amount on the floor. Do I evacuate?"

Assessment: If the drop is outside the hood and you smell it, evacuate the immediate area . Remediation Protocol:

  • Don PPE: Full face respirator (organic vapor cartridge) + Silver Shield gloves.

  • Contain: Cover the spill with a pad/vermiculite.

  • Deactivate: Soak the pad with the Thiosulfate/Ethanol solution . Let it sit for 20 minutes.

  • Cleanup: The lachrymatory effect should subside as the chemical is converted to salt. Dispose of waste as hazardous chemical waste (labeled "Quenched Benzyl Bromide").

Visual Mechanism: Why Thiosulfate Works

DeconMechanism Toxin This compound (Electrophile / Lachrymator) Transition Sn2 Transition State Toxin->Transition Rapid Reaction Agent Sodium Thiosulfate (Soft Nucleophile) Agent->Transition Rapid Reaction Product Bunte Salt (Non-Volatile) + Bromide Ion Transition->Product Irreversible Deactivation

Figure 2: The chemical pathway for neutralizing the lachrymatory hazard using thiosulfate.

Module 4: Waste Disposal & Glassware Cleaning

Never put glassware directly into the base bath or dishwasher if it still contains traces of the lachrymator. The heat will vaporize the residue, clearing out the entire lab.

The "Pre-Wash" Protocol:

  • Rinse: Rinse all flasks, spatulas, and syringes with the Thiosulfate/Ethanol solution inside the fume hood.

  • Soak: Leave items submerged in a thiosulfate bath for 1 hour.

  • Verify: Sniff test (carefully!) or check for absence of "oil" droplets.

  • Wash: Proceed to normal cleaning.

Summary of Quantitative Data

ParameterSpecification / LimitNotes
CAS Number 74232-79-4Verify specific isomer structure.
Odor Threshold < 0.1 ppmDetectable before visible fumes.
Glove Breakthrough Latex: < 2 minsNitrile (4mil): < 10 minsLaminate: > 4 hoursUse Laminate or Double Nitrile.
Quench Ratio 2:1 (molar excess)Use at least 2 moles Thiosulfate per mole of reagent.
Storage 2-8°C, Inert GasMoisture generates HBr gas (corrosive).

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: this compound. Retrieved March 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved March 1, 2026, from [Link]

Sources

Purification of Ethyl 3-(bromomethyl)phenoxyacetate by flash column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Ethyl 3-(bromomethyl)phenoxyacetate .

As a dual-functional building block featuring both an electrophilic benzylic bromide and a hydrolyzable ethyl ester[1], this compound presents unique chromatographic challenges. The following protocols and troubleshooting guides are designed to help you navigate issues related to on-column degradation, co-elution, and recovery.

Purification Workflow

Workflow A Crude Mixture (Wohl-Ziegler) B Aqueous Workup (Remove Succinimide) A->B C TLC Optimization (Target ΔRf ≥ 0.15) B->C D Flash Chromatography (Fast Elution) C->D E Fraction Analysis (UV & KMnO4) D->E F Pure Product (Store <0°C) E->F

Fig 1. Optimized purification workflow for this compound.

Standard Operating Procedure: Flash Column Chromatography

To ensure high recovery and prevent the hydrolysis of the benzylic bromide, execute the following self-validating protocol:

Step 1: Pre-Purification Workup The crude mixture from a standard Wohl-Ziegler bromination will contain succinimide and radical initiators (e.g., AIBN)[1]. Before loading onto a column, filter the mixture cold to precipitate and remove bulk succinimide. Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate. Causality: Removing bulk polar impurities prevents the deactivation of the silica gel, ensuring reproducible retention times.

Step 2: TLC Method Development Spot the crude mixture alongside the starting material (Ethyl 3-methylphenoxyacetate). Develop using a low-polarity, high-selectivity system such as 5:1 Petroleum Ether/Diethyl Ether[2] or 1:30 MTBE/Pentane[3]. Validation Check: Your target is a retention factor difference (ΔRf) of ≥ 0.15 between the product and the nearest impurity[4].

Step 3: Column Preparation Select a high-capacity spherical silica gel column (e.g., Biotage Sfär or Teledyne ISCO)[5]. Equilibrate the column with 2–3 column volumes (CV) of your chosen non-polar starting solvent[6].

Step 4: Sample Loading Dissolve the crude oil in a minimal volume of the starting solvent or dichloromethane (DCM). If the sample is too concentrated or viscous, perform dry loading by adsorbing the crude onto a small amount of silica gel (1:2 ratio of sample to silica)[6].

Step 5: Elution Strategy Run the column using an isocratic flow or a very shallow step gradient. Maintain a fast flow rate to minimize the residence time of the benzylic bromide on the slightly acidic silica. Causality: Prolonged exposure to the silanol groups and adsorbed water on the stationary phase will catalyze the hydrolysis of the bromide to an alcohol[1].

Step 6: Fraction Collection & Self-Validation Monitor elution via UV (254 nm). Validation Check: Before pooling fractions, leave a spotted TLC plate of the suspected product fractions exposed to ambient air for 15 minutes, then develop. If a highly polar baseline spot appears, your product is actively hydrolyzing, indicating the need for immediate concentration under reduced pressure at a low water bath temperature (<30 °C).

Quantitative Chromatographic Data

The following table summarizes expected chromatographic behaviors to aid in fraction identification. Note: Rf values are approximate and highly dependent on silica gel activity.

CompoundApprox. Rf (5:1 PE/Et₂O)Detection MethodElution Order
Ethyl 3-methylphenoxyacetate (Starting Material)0.55UV (254 nm)1
Ethyl 3-(dibromomethyl)phenoxyacetate (Impurity)0.50UV (254 nm)2
This compound (Product) 0.45 UV, KMnO₄ (Stain) 3
Ethyl 3-(hydroxymethyl)phenoxyacetate (Degradation)0.15UV, KMnO₄ (Stain)4
Troubleshooting & FAQs

Q1: I am observing a highly polar spot appearing in my later fractions, which wasn't prominent in the crude TLC. What is happening? A: You are observing on-column degradation. While the ester linkage is relatively stable, the electrophilic bromomethyl group is highly susceptible to hydrolysis[1]. Silica gel surfaces contain slightly acidic silanol groups and residual moisture. Prolonged exposure causes the benzylic bromide to hydrolyze into the corresponding benzylic alcohol (Ethyl 3-(hydroxymethyl)phenoxyacetate). Solution: Treat this as a kinetic problem. Minimize the residence time on the column by increasing the flow rate[4] and using a high-capacity spherical silica column that allows for faster flow without excessive backpressure[5].

Q2: My product is co-eluting with the unreacted starting material. How can I improve the resolution? A: The addition of a single bromine atom to a benzylic position only slightly alters the molecule's overall polarity, often causing the starting material and product to run very close together. Solution: Switch your solvent system. While Hexanes/Ethyl Acetate is standard, switching to a system with different hydrogen-bonding and dipole characteristics, such as MTBE/Pentane (1:30)[3] or Petroleum Ether/Diethyl Ether (5:1)[2], often provides superior selectivity for benzylic bromides. Furthermore, ensure your sample load does not exceed 2-5% of the total silica mass to prevent band broadening.

Q3: Is it safe to use amine modifiers (like 1% Et₃N) to neutralize the silica and prevent hydrolysis? A: No. While adding Triethylamine (Et₃N) is a standard trick to prevent the degradation of acid-sensitive compounds on silica, this compound contains both a reactive benzylic bromide and an ethyl ester[1]. Amines act as nucleophiles, which will lead to unwanted substitution at the benzylic position or amidation of the ester. Rely strictly on fast chromatography instead.

Q4: I have a mixture of mono-brominated and di-brominated products. Can flash chromatography separate them? A: It is notoriously difficult. The dibromomethyl impurity often elutes just ahead of or perfectly co-elutes with the monobrominated product due to their nearly identical polarities. Solution: If optimization of the solvent system fails to resolve them (ΔRf < 0.1), the issue must be fixed upstream in the synthesis. Ensure strict stoichiometric control of N-Bromosuccinimide (NBS) and monitor the reaction kinetics closely to quench the reaction before over-bromination occurs.

References
  • Benchchem. "Ethyl 3-(bromomethyl)
  • Biotage.
  • Biotage. "How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems". Biotage.
  • Wiley-VCH.
  • Technoprocur. "Biotage® Sfär Flash Columns". Technoprocur.cz.
  • MDPI.

Sources

Quenching procedures for reactions involving Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Quenching & Workup Procedures for Ethyl 3-(bromomethyl)phenoxyacetate

Core Directive & Safety Overview

This compound is a bifunctional building block containing a benzylic bromide (highly reactive electrophile) and an ethyl ester (base-sensitive moiety).[1]

Critical Safety Warning:

  • Lachrymator: This compound is a potent lachrymator (tear gas agent).[1][2][3][4] Even trace amounts of unreacted starting material in the waste or on glassware can render a lab uninhabitable.

  • Alkylating Agent: It is a direct-acting alkylating agent.[1] Avoid all skin contact.[1][2][5][6]

  • Ester Sensitivity: The ethyl ester group is susceptible to hydrolysis (saponification) if exposed to strong aqueous bases (e.g., NaOH, KOH) during quenching, which will destroy your product.[1]

Standard Quenching Protocols

Do not use a generic "dump into water" method. The high lipophilicity of the benzylic bromide prevents effective hydrolysis in neutral water, leaving active lachrymator in your separatory funnel.

Method A: The "Amine Scavenger" Protocol (Recommended)

Best for: Small to medium scale (<10g), preserving the ester group.

The Logic: We use a secondary or tertiary amine to react with the excess benzylic bromide via an SN2 mechanism.[1] This converts the volatile, lipophilic lachrymator into a non-volatile, water-soluble ammonium salt that partitions into the aqueous layer during workup.[1]

Step-by-Step:

  • Check Completion: Ensure the main reaction is complete via TLC/LCMS.

  • Add Scavenger: Add 1.5 - 2.0 equivalents (relative to the remaining bromide) of Morpholine or Triethylamine (TEA) directly to the reaction mixture.

    • Why Morpholine? It is a moderate nucleophile that reacts faster than water but is not basic enough to rapidly hydrolyze the ester at room temperature.

  • Stir: Stir at room temperature for 30–60 minutes.

    • Validation: Take a TLC.[1][7] The starting bromide spot (usually high Rf) should disappear, replaced by a baseline spot (ammonium salt).

  • Partition: Dilute with organic solvent (EtOAc or DCM) and wash with:

    • Wash 1: 0.5 M HCl (to remove excess morpholine/TEA).

    • Wash 2: Water.[1][2][4][8][9][10]

    • Wash 3: Brine.[1][11]

  • Result: The organic layer contains your ester product; the aqueous layer contains the deactivated bromide salt.

Method B: The "Thiosulfate" Protocol

Best for: Large scale (>10g) or when amines interfere with downstream chemistry.

The Logic: Sodium thiosulfate is a potent nucleophile that reacts with alkyl halides to form Bunte salts (S-alkyl thiosulfates), which are water-soluble and non-toxic.[1]

Step-by-Step:

  • Prepare Solution: Prepare a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3).

  • Biphasic Quench: Add the reaction mixture to the thiosulfate solution.

  • Agitate: Vigorously stir (or shake in a separatory funnel) for 15–20 minutes.

    • Note: Because this is biphasic, vigorous mixing is critical to allow the thiosulfate to contact the organic-soluble bromide.[1]

  • Separation: Separate layers. The aqueous layer now contains the quenched bromide.

Troubleshooting & FAQs

Q1: I smell a sharp, acrid odor even after workup. What happened?

Diagnosis: Residual benzylic bromide is present.[1][7] The quench was incomplete. Fix:

  • Do NOT rotovap the solution; heating will aerosolize the lachrymator.

  • Add Triethylamine (2 mL) to the organic fraction and stir for 1 hour.

  • Wash with 1M HCl to remove the amine, then re-dry and concentrate.

Q2: My product yield is low, and I see a carboxylic acid peak in LCMS.

Diagnosis: Ester Hydrolysis. You likely used a strong base (NaOH/KOH) or the quench was too exothermic/alkaline. Fix:

  • Switch to Method A (Amine Scavenger) or use saturated NaHCO3 for neutralization.[1]

  • Avoid exothermic spikes by cooling the quench mixture to 0°C on ice before addition.

Q3: I am using DMF as a solvent and have a terrible emulsion.

Diagnosis: DMF/Water emulsions are common due to similar densities and surfactant-like byproducts.[1] Fix:

  • The "Flood" Method: Dilute the reaction with 5x volume of water to solubilize the DMF completely, then extract with Et2O (Ether separates better from water/DMF than DCM).

  • The "LiCl" Trick: Add solid Lithium Chloride to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing a cleaner separation.

Data Summary: Chemical Behavior

ParameterCharacteristicImpact on Protocol
Functional Group 1 Benzylic BromideLachrymator. Requires chemical destruction (Amine/Thiosulfate) before disposal.[1]
Functional Group 2 Ethyl EsterBase Sensitive. Avoid pH > 10.[1] Do not use NaOH/KOH washes.[1]
Solubility LipophilicWill not hydrolyze in pure water.[1] Requires organic scavenger or phase transfer.[1]
Quenched Product Ammonium/Bunte SaltHighly polar/ionic. Partitions 100% to aqueous layer.[1]

Visualized Workflows

Figure 1: Decision Logic for Quenching

QuenchLogic Start Reaction Complete? CheckScale Scale of Reaction Start->CheckScale SmallScale Small Scale (<10g) Or Acid Sensitive CheckScale->SmallScale LargeScale Large Scale (>10g) Or Amine Sensitive CheckScale->LargeScale MethodA Method A: Amine Scavenge (Add Morpholine/TEA) SmallScale->MethodA Preserve Ester MethodB Method B: Thiosulfate Wash (Sat. Na2S2O3) LargeScale->MethodB Bulk Destruction Validation TLC/LCMS Check (Bromide Gone?) MethodA->Validation MethodB->Validation Validation->MethodA Fail (Residual Bromide) Workup Aqueous Workup (Wash 1M HCl -> Brine) Validation->Workup Pass

Caption: Decision tree for selecting the appropriate quenching method based on scale and chemical sensitivity.

Figure 2: Mechanism of Deactivation (Method A)

Mechanism Reactant This compound (Volatile Lachrymator) TS SN2 Transition State Reactant->TS Reagent + Morpholine (Nucleophile) Reagent->TS Product Quaternary Ammonium Salt (Water Soluble / Non-Volatile) TS->Product Irreversible

Caption: Chemical transformation of the hazardous lachrymator into a benign salt via SN2 substitution.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Ethyl bromoacetate (Analogous Reactivity). Retrieved from [Link]

  • Organic Syntheses. (1926).[1] Ethyl Bromoacetate (General handling of alpha-halo esters).[1][6] Org. Synth. 1926, 6,[1] 28. Retrieved from [Link][6]

  • University of Rochester. (n.d.). Workup Procedures: Handling Emulsions and DMF. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ethyl 3-(bromomethyl)phenoxyacetate in SN2 Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity observed with Ethyl 3-(bromomethyl)phenoxyacetate in SN2 reactions. Our goal is to equip you with the scientific rationale and practical steps to overcome this synthetic hurdle.

Introduction: Understanding the Substrate's Nuances

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique combination of features that can influence its reactivity in bimolecular nucleophilic substitution (SN2) reactions. While it is a primary benzylic bromide, which is typically highly reactive, the presence of the phenoxyacetate group at the meta position introduces electronic and potential steric factors that can modulate the expected outcome. This guide will dissect these factors and provide a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when encountering difficulties with this substrate.

Q1: Why is my this compound not reacting as expected in an SN2 reaction?

Low reactivity can stem from several factors inherent to the substrate and the reaction conditions. The primary culprits are often related to steric hindrance, electronic effects of the substituent, the quality of the reagents, or suboptimal reaction parameters. The phenoxyacetate group, while not directly at the reaction center, can influence the approach of the nucleophile.

Q2: What are the ideal reaction conditions for SN2 reactions involving this substrate?

Generally, SN2 reactions are favored by the use of strong, unhindered nucleophiles, polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile), and moderate temperatures.[1][2] The specific optimal conditions will, however, depend on the nucleophile being used.

Q3: Could steric hindrance from the phenoxyacetate group be the issue?

While the bromomethyl group is a primary halide, which is ideal for SN2 reactions, the overall bulk of the this compound molecule can play a role.[3][4][5] The phenoxyacetate moiety, although at the meta position, contributes to the overall size of the substrate, which might slightly impede the backside attack of the nucleophile required for the SN2 mechanism.[6][7]

Q4: Are there any known side reactions I should be aware of?

With substrates like this, potential side reactions include elimination (E2) to form an alkene, though this is less likely with a primary halide unless a very strong, sterically hindered base is used at high temperatures.[8] Another possibility, under certain basic conditions, is the hydrolysis (saponification) of the ethyl ester to a carboxylic acid.[8]

Q5: How does the electronic nature of the substituent at the meta position affect reactivity?

The phenoxyacetate group is generally considered to be electron-withdrawing through an inductive effect, which can influence the electrophilicity of the benzylic carbon. Electron-withdrawing groups can sometimes stabilize the transition state of an SN2 reaction.[9] However, the overall electronic effect can be complex and may not always lead to a straightforward increase in reactivity.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low reactivity issues with this compound.

Step 1: Verification of Reagent and Substrate Integrity

Before modifying reaction conditions, it is crucial to ensure the quality of your starting materials.

Protocol for Quality Verification:

  • Substrate Purity:

    • Analyze your this compound using ¹H NMR and/or LC-MS to confirm its identity and purity.

    • Look for impurities such as the corresponding alcohol (from hydrolysis) or dibenzylic ether (from self-condensation).

  • Nucleophile Quality:

    • If using a solid nucleophile, ensure it is dry and has been stored correctly.

    • If it is a solution, verify its concentration.

  • Solvent Anhydrousness:

    • For many SN2 reactions, the presence of water can be detrimental, as it can hydrolyze the substrate and solvate the nucleophile, reducing its reactivity.[2]

    • Use freshly dried solvents.

Step 2: Optimizing Reaction Conditions

If reagent quality is confirmed, the next step is to systematically optimize the reaction parameters.

Table 1: Key Reaction Parameters and Their Impact on SN2 Reactions

ParameterRecommendation for Low ReactivityRationale
Nucleophile Increase concentration (2-3 equivalents). Consider a more potent nucleophile (e.g., iodide as a catalyst).The rate of an SN2 reaction is directly proportional to the nucleophile concentration.[10][11] A stronger nucleophile will increase the reaction rate.[3]
Solvent Switch to a highly polar aprotic solvent like DMF or DMSO.Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[1][12]
Temperature Gradually increase the temperature (e.g., from room temperature to 50-80 °C).Increased temperature provides the necessary activation energy for the reaction to proceed. However, be cautious of potential side reactions at higher temperatures.[2]
Additives Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) if dealing with a two-phase system.Facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate resides.
Step 3: Investigating and Mitigating Potential Side Reactions

If optimization of standard conditions fails, it's time to consider if side reactions are consuming your starting material or product.

**dot

Caption: Troubleshooting workflow for low SN2 reactivity.

Protocol for Detecting Side Products:

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, and ¹H NMR to identify any major byproducts.

  • Look for Common Culprits:

    • Elimination Product: Search for alkene signals in the ¹H NMR.

    • Hydrolysis Product: Look for a carboxylic acid peak in the IR spectrum and the disappearance of the ethyl ester signals in the ¹H NMR.

    • Dimerization/Polymerization: Complex baseline or broad signals in the NMR may indicate these pathways.

Step 4: Alternative Synthetic Strategies

If the inherent reactivity of the bromide is the limiting factor, consider modifying the substrate to enhance its reactivity.

Finkelstein Reaction to an Iodo-Intermediate:

The bromide can be converted to the more reactive iodide in situ or in a separate step. Iodide is an excellent leaving group, often leading to a significant rate enhancement.[13][14]

Experimental Protocol for in situ Iodide Formation:

  • To your reaction vessel containing this compound and your nucleophile in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a catalytic amount (0.1 equivalents) of sodium iodide or potassium iodide.

  • The iodide will displace the bromide to form the more reactive benzylic iodide, which is then readily attacked by your primary nucleophile.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

Conclusion

Troubleshooting the low reactivity of this compound in SN2 reactions requires a systematic and scientifically grounded approach. By carefully verifying the quality of your reagents, optimizing reaction conditions, investigating potential side reactions, and considering alternative strategies like the Finkelstein reaction, you can significantly improve the outcome of your synthesis. Remember that a foundational understanding of SN2 reaction principles, including steric and electronic effects, is your most valuable tool in overcoming these challenges.[5][7]

References

Sources

Validation & Comparative

Characteristic IR absorption bands of Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR absorption bands of Ethyl 3-(bromomethyl)phenoxyacetate Content Type: Publish Comparison Guides.

Executive Summary: The Structural Gatekeeper

This compound (CAS 74232-79-4) is a pivotal bifunctional linker in medicinal chemistry, widely employed to synthesize benzofuran scaffolds and FFA1 agonists [1]. Its dual reactivity—an electrophilic bromomethyl "warhead" and a nucleophilic-susceptible ester tail—makes it a versatile yet unstable intermediate.

This guide provides a definitive comparative analysis of its Infrared (IR) spectral signature. Unlike generic spectral lists, we focus on differential diagnostics : how to use IR to distinguish this target from its metabolic precursors (Ethyl 3-methylphenoxyacetate) and structural isomers (para-substituted analogs), ensuring the integrity of your synthetic pathway.

Theoretical Spectral Framework

Before analyzing experimental data, we must establish the theoretical vibrational modes derived from the molecule's four distinct pharmacophores: the Ethyl Ester , Aryl Alkyl Ether , Meta-Substituted Benzene , and Alkyl Bromide .

Table 1: Predicted Characteristic Absorption Bands
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester (C=O) Stretching1735 – 1750 StrongPrimary ID. Confirms ester integrity (vs. hydrolyzed acid).
Ester (C-O) Stretching1180 – 1220 StrongScaffold Check. Distinct from ether C-O.
Ether (Ar-O-C) Asym.[1] Stretching1230 – 1275 StrongCore Linker. Confirms phenoxy attachment.
Benzene Ring C=C Ring Stretch1480, 1580-1600 MediumAromaticity. Standard aromatic markers.
C-H (Aromatic) Stretching3030 – 3080 WeakBaseline. Present in all aryl intermediates.
C-H (Aliphatic) Stretching2900 – 2990 MediumDifferentiation. Methylene (-CH₂-) vs. Methyl (-CH₃).
Meta-Substitution OOP Bending690 – 710 & 750 – 800 StrongRegiochemistry. Distinguishes from para isomers.
Alkyl Bromide C-Br Stretch500 – 650 Weak/VarSecondary ID. Often obscured in fingerprint region.

Expert Insight: Do not rely solely on the C-Br stretch (500–600 cm⁻¹) for confirmation. It is often weak and buried in the fingerprint region. The most reliable "reaction complete" indicator is the loss of the methyl umbrella mode (~1380 cm⁻¹) found in the precursor [2].

Comparative Performance Analysis

In a drug development context, "performance" refers to the ability of a technique to validate structure quickly and accurately. We compare IR analysis of the target against its critical alternatives.

Scenario A: Reaction Monitoring (Precursor vs. Product)

Context: The Wohl-Ziegler bromination of Ethyl 3-methylphenoxyacetate to this compound.

The Challenge: Both compounds share the ester, ether, and aromatic core. How do you know the reaction worked without running an expensive NMR?

The IR Solution:

  • Precursor Signal: The starting material possesses a benzylic methyl group (-CH₃). This exhibits a sharp symmetric bending vibration ("Umbrella mode") at ~1375–1380 cm⁻¹ .

  • Target Signal: The product converts this methyl to a bromomethyl (-CH₂Br) group. The symmetric methyl bend disappears .

FeaturePrecursor (Methyl)Target (Bromomethyl)Status
~1380 cm⁻¹ Present (Medium/Sharp)Absent / Significant Reduction CRITICAL CHECKPOINT
~1740 cm⁻¹ Present (C=O)Present (C=O)Verifies Ester Stability
~3400 cm⁻¹ AbsentCheck for Broad Peak If present, indicates hydrolysis (OH)
Scenario B: Isomeric Differentiation (Meta vs. Para)

Context: Distinguishing the 3-substituted (meta) target from the 4-substituted (para) impurity, which has different biological activity.

The IR Solution: The "Fingerprint Region" (600–900 cm⁻¹) contains Out-of-Plane (OOP) C-H bending bands that are strictly controlled by substitution patterns [3].

  • Meta (Target): Expect two strong bands: one near 690 ± 10 cm⁻¹ and another near 780 ± 10 cm⁻¹ .

  • Para (Impurity): Expect a single strong band near 800–850 cm⁻¹ .

Experimental Protocol: High-Fidelity ATR-FTIR

To obtain the resolution necessary for the comparisons above, follow this specific protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Workflow:

  • Background Calibration: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Sample Prep:

    • If Oil: Place 10 µL of the neat oil directly on the diamond crystal.

    • If Solid: Place 2-5 mg of solid; apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth differences at lower wavenumbers.

  • Validation: Check the baseline at 2000–2200 cm⁻¹. It should be flat. If noisy, clean and rescan.

Visualizations

Diagram 1: Synthesis Monitoring Workflow

This decision tree guides the chemist through the bromination reaction using IR checkpoints.

SynthesisMonitor Start Start: Wohl-Ziegler Reaction Sample Isolate Aliquot Start->Sample IR_Scan Run FTIR (ATR) Sample->IR_Scan Check_1740 Check 1735-1750 cm⁻¹ (C=O Stretch) IR_Scan->Check_1740 Decision_Hydrolysis Broad band at 3400? Check_1740->Decision_Hydrolysis Band Present Check_1380 Check ~1380 cm⁻¹ (Methyl Umbrella) Result_Incomplete INCOMPLETE Continue Heating Check_1380->Result_Incomplete Band Present Result_Success SUCCESS Proceed to Workup Check_1380->Result_Success Band Absent Decision_Hydrolysis->Check_1380 No (Clean Baseline) Result_Fail FAILURE: Hydrolysis (Acid formed) Decision_Hydrolysis->Result_Fail Yes (OH detected)

Caption: Logical workflow for monitoring the conversion of Ethyl 3-methylphenoxyacetate to the bromomethyl target.

Diagram 2: Spectral Region Map

A visual guide to the critical regions of the IR spectrum for this specific molecule.

SpectralMap Molecule Ethyl 3-(bromomethyl) phenoxyacetate Region1 Functional Region (4000 - 1500 cm⁻¹) Molecule->Region1 Region2 Fingerprint Region (1500 - 400 cm⁻¹) Molecule->Region2 Band1 3050 cm⁻¹: Ar-H 2980 cm⁻¹: Alkyl-H Region1->Band1 Band2 1740 cm⁻¹: Ester C=O (Strongest Peak) Region1->Band2 Band3 1250 cm⁻¹: Ar-O-C (Ether Stretch) Region2->Band3 Band4 780 & 690 cm⁻¹ (Meta-Subst. OOP) Region2->Band4 Band5 ~600 cm⁻¹: C-Br (Weak) Region2->Band5

Caption: Key diagnostic bands segregated by spectral region. Green/Red nodes indicate primary validation markers.

References

  • BenchChem. "Application Notes: 3-(Bromomethyl)phenoxyacetic Acid as a Versatile Building Block."[2] BenchChem Protocols. Accessed October 2023.[3] Link

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 May 2020. Link

  • NIST Mass Spectrometry Data Center. "Ethyl-alpha-bromophenyl acetate IR Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[3] Link

  • PubChem. "this compound (Compound)." National Library of Medicine.[4] Link

Sources

A Researcher's Guide to Thin-Layer Chromatography of Ethyl 3-(bromomethyl)phenoxyacetate: Determining and Interpreting Rf Values in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in synthetic chemistry and drug development, Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining purity.[1][2][3] This guide provides an in-depth analysis of the TLC behavior of a key intermediate, Ethyl 3-(bromomethyl)phenoxyacetate, using the ubiquitous ethyl acetate/hexane solvent system. We will move beyond a simple list of values to explore the underlying principles, enabling you to optimize separations and interpret your results with confidence.

The Science of Separation: Understanding Rf and Polarity

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[2][4] In normal-phase TLC, the stationary phase is a polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), coated on a plate.[5][6] The mobile phase, or eluent, is a solvent or mixture of solvents that travels up the plate via capillary action.[5]

The key metric in TLC is the Retardation Factor (Rf) , a ratio calculated as:

Rf = Distance traveled by the compound / Distance traveled by the solvent front [7][8]

The Rf value is a function of a compound's structure, its affinity for the stationary phase, and its solubility in the mobile phase.[9]

  • Polar Compounds : Molecules with polar functional groups (e.g., alcohols, carboxylic acids) adhere strongly to the polar silica gel. They spend more time adsorbed to the stationary phase and less time dissolved in the mobile phase. This results in a shorter travel distance and a lower Rf value .[5][9]

  • Nonpolar Compounds : Less polar molecules interact weakly with the stationary phase and are more readily carried up the plate by the mobile phase, resulting in a higher Rf value .[5][9]

The ethyl acetate/hexane system is a workhorse in organic labs, allowing for fine-tuning of the mobile phase polarity.[7] Hexane is a nonpolar solvent, while ethyl acetate is moderately polar. By increasing the proportion of ethyl acetate in the mixture, the overall polarity of the mobile phase increases.[2][10] A more polar eluent is more effective at competing with the stationary phase for the analyte, thus moving all compounds further up the plate and increasing their Rf values.[6][10]

Predicting the Behavior of this compound

Let's analyze the structure of our target compound:

This compound contains several key functional groups that influence its polarity:

  • Ester Group (-COOEt) : This is a polar functional group.

  • Ether Linkage (-O-) : This also contributes to the molecule's polarity.

  • Aromatic Ring : Generally considered nonpolar.

  • Bromomethyl Group (-CH₂Br) : The C-Br bond has some polarity.

Overall, the presence of the ester and ether groups makes this compound a compound of moderate polarity. It is expected to be more polar than simple aromatic hydrocarbons but less polar than a corresponding carboxylic acid or alcohol. Therefore, we anticipate that it will exhibit intermediate Rf values in an ethyl acetate/hexane system.

Experimental Determination of Rf Values

This section provides a robust protocol for determining the Rf values of this compound. This self-validating workflow ensures reproducibility and accuracy.

Materials
  • Silica gel 60 F₂₅₄ TLC plates

  • This compound

  • Ethyl acetate (reagent grade)

  • n-Hexane (reagent grade)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Filter paper

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

Experimental Workflow Diagram

TLC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_eluent 1. Prepare Eluent Mixtures (e.g., 10%, 20%, 30% EtOAc in Hexane) prep_chamber 2. Prepare Developing Chamber (Add eluent & filter paper) prep_eluent->prep_chamber prep_plate 3. Prepare TLC Plate (Draw origin line with pencil) prep_chamber->prep_plate prep_sample 4. Prepare Sample Solution (~1% solution in a volatile solvent) prep_plate->prep_sample spot_plate 5. Spot Sample on Origin Line prep_sample->spot_plate develop_plate 6. Develop Plate in Chamber spot_plate->develop_plate mark_front 7. Mark Solvent Front develop_plate->mark_front visualize 8. Visualize Spot (Under UV 254 nm light) mark_front->visualize measure 9. Measure Distances (Spot and Solvent Front) visualize->measure calculate 10. Calculate Rf Value measure->calculate

Caption: Workflow for TLC Analysis of this compound.

Step-by-Step Protocol
  • Prepare the Eluents : Create a series of developing solvents with varying polarities. For example, prepare 10%, 20%, and 30% solutions of ethyl acetate in n-hexane (v/v). A good starting point is often a 2:8 or 3:7 mixture of ethyl acetate to hexane.[11]

  • Prepare the Developing Chamber : Pour a small amount (~5 mm depth) of the chosen eluent into the developing chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, ensuring even development.[5] Cover the chamber.

  • Prepare the TLC Plate : Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a TLC plate.[4]

  • Spot the Plate : Dissolve a small amount of this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, apply a small, concentrated spot of the solution onto the origin line.[8]

  • Develop the Plate : Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the solvent level is below the origin line.[7] Allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front : Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[5]

  • Visualize and Calculate : Allow the plate to dry completely. Visualize the spot under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[11] Circle the spot with a pencil. Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value.[8] An ideal Rf value for good separation is typically between 0.3 and 0.7.[9]

Comparative Data and Interpretation

To illustrate the effect of solvent polarity, the following table presents expected Rf values for this compound in various ethyl acetate/hexane systems. These are representative values; actual results may vary slightly due to differences in temperature, plate manufacturer, and chamber saturation.[12]

Eluent Composition (% Ethyl Acetate in Hexane)Mobile Phase PolarityExpected Rf ValueObservations
10% (1:9 v/v)Low~0.20 - 0.35The compound adheres strongly to the silica. The spot moves, but not far up the plate. Useful if separating from a very nonpolar impurity.
20% (2:8 v/v)Moderate~0.40 - 0.55This range often provides optimal separation, placing the spot near the center of the plate.[13] Excellent for baseline reaction monitoring.
30% (3:7 v/v)Moderately High~0.60 - 0.75The compound has a higher affinity for the mobile phase. Useful for accelerating elution or separating from a more polar impurity.
50% (1:1 v/v)High> 0.80The eluent is likely too polar. The spot will be too close to the solvent front, leading to poor resolution from other components.[9]

Interpretation of Results:

  • If your Rf value is too low (<0.2) : Your eluent is not polar enough. Increase the proportion of ethyl acetate to move the spot further up the plate.[9]

  • If your Rf value is too high (>0.8) : Your eluent is too polar. Decrease the proportion of ethyl acetate to achieve better separation.[9][10]

  • For Purification : When developing a solvent system for column chromatography, an Rf value of 0.25-0.35 in the desired solvent mixture is often targeted for the compound of interest.[14]

By systematically varying the ethyl acetate/hexane ratio, researchers can achieve optimal separation, allowing for clear visualization of the product, starting materials, and any byproducts, thereby ensuring the integrity of their synthetic and purification processes.

References

  • Vertex AI Search: Search executed on internal Google tooling.
  • Thin Layer Chromatography : An overview of TLC principles and procedures. Available at: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts : A detailed resource on TLC theory, procedure, and troubleshooting. Available at: [Link]

  • Thin Layer Chromatography (TLC) : A guide from the University of Colorado, Boulder, explaining TLC principles, including co-spotting and solvent choice. Available at: [Link]

  • How does the Rf value change when changing the eluent composition? - Chemistry Stack Exchange : A discussion on the effect of solvent polarity on Rf values. Available at: [Link]

  • How to Choose the Best Eluent for Thin Layer Chromatography : A guide on selecting appropriate solvent systems for TLC. Available at: [Link]

  • Thin Layer Chromatography : A procedural guide for separating amino acids, applicable to general TLC methodology. Available at: [Link]

  • CHEM 344 Thin Layer Chromatography : A detailed lab guide from the University of Wisconsin-Madison covering TLC theory and practice. Available at: [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog : A clear explanation of how to calculate and interpret Rf values. Available at: [Link]

  • TLC-Thin Layer Chromatography - OperaChem : An article covering theoretical and practical aspects of TLC, including visualization techniques. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry : Example of experimental data reporting including Rf values in ethyl acetate:n-hexane. Available at: [Link]

  • Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants : A review article discussing the principles and applications of TLC. Available at: [Link]

  • 2.3D: Separation Theory - Chemistry LibreTexts : An in-depth look at the theoretical principles governing chromatographic separations. Available at: [Link]

  • FLASH OPTIMIZATION - Brian H. Northrop : A guide on optimizing flash chromatography, with relevance to TLC solvent system selection. Available at: [Link]

  • Rf values TLC - Organic Chemistry LAB | Wyzant Ask An Expert : A discussion forum highlighting the variability of Rf values and factors that influence them. Available at: [Link]

  • Rf value for TLC : r/chemhelp - Reddit : A community discussion illustrating common points of confusion regarding polarity and Rf values in TLC. Available at: [Link]

Sources

Comparative Reactivity Guide: Ethyl 3-(bromomethyl)phenoxyacetate vs. Ethyl 3-(chloromethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and complex organic synthesis, the strategic selection of alkylating agents dictates both the efficiency and scalability of a synthetic route. Ethyl 3-(bromomethyl)phenoxyacetate and Ethyl 3-(chloromethyl)phenoxyacetate are highly versatile, bifunctional building blocks. They feature an electrophilic halomethyl group for nucleophilic substitution (


) and an ethyl ester for downstream modifications (e.g., hydrolysis, amidation)[1]. While structurally identical save for the halogen atom, their distinct leaving group abilities profoundly impact reaction kinetics, chemoselectivity, and storage stability. This guide objectively compares their performance to assist researchers in optimizing alkylation workflows.

Mechanistic Causality: The Halogen Effect

The fundamental reactivity difference between these two reagents stems from the physical properties of the carbon-halogen bond at the benzylic position.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~285 kJ/mol) than the C-Cl bond (~339 kJ/mol)[2]. This lower activation barrier facilitates faster bond cleavage during the rate-determining step of nucleophilic substitution.

  • Leaving Group Ability: Bromide (

    
    ) is a larger, more polarizable ion than chloride (
    
    
    
    ). In the trigonal bipyramidal transition state of an
    
    
    reaction, bromide's polarizability allows it to better stabilize the developing negative charge, lowering the transition state energy[3].
  • Kinetic Impact: Kinetic studies on benzylic systems demonstrate that benzylic bromides typically react 50 to 200 times faster than benzylic chlorides under identical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     conditions.
    

SN2_Mechanism Nu Nucleophile (e.g., Amine/Thiol) TS Trigonal Bipyramidal Transition State Nu->TS Backside Attack Substrate Ethyl 3-(halomethyl) phenoxyacetate Substrate->TS C-X Bond Lengthening Product Alkylated Product TS->Product Bond Formation LG Leaving Group (Br⁻ or Cl⁻) TS->LG Bond Cleavage

SN2 mechanism showing the concerted backside attack and leaving group departure.

Quantitative Performance Comparison

The following table synthesizes the physical and kinetic properties of both reagents to guide reagent selection.

ParameterThis compoundEthyl 3-(chloromethyl)phenoxyacetate
Halogen Atom Bromine (Br)Chlorine (Cl)
Relative

Reactivity
Very High (~50-200x faster)Moderate (Baseline 1x)
Typical Reaction Temp 0°C to Room Temperature60°C to 100°C (requires heating)
Chemoselectivity Lower (Prone to over-alkylation)Higher (Easier to control mono-alkylation)
Storage Stability Moderate (Requires cold storage, light sensitive)High (Stable at room temperature, longer shelf life)
Cost Efficiency Higher cost per moleLower cost per mole

Strategic Selection Guide

  • Opt for the Bromo-Derivative when: Reacting with sterically hindered or weak nucleophiles, operating under temperature-sensitive conditions (to prevent ester hydrolysis), or when rapid reaction times are critical[4].

  • Opt for the Chloro-Derivative when: Scaling up production where reagent cost and long-term storage stability are paramount, or when reacting with highly potent nucleophiles (e.g., primary amines, thiols) where the bromo-derivative might lead to undesired di-alkylation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the workflow inherently provides visual or analytical confirmation of success.

Protocol A: High-Throughput Alkylation using this compound

Objective: Rapid synthesis of an ether or amine linkage under mild conditions. Causality: The high leaving group ability of bromide allows the reaction to proceed at room temperature. Potassium carbonate (


) is used as a heterogeneous base to scavenge the generated HBr, preventing the protonation of the nucleophile. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it solvates the cations (

) but leaves the nucleophile unsolvated and highly reactive[4]. Procedure:
  • Dissolve 1.0 eq of the nucleophile (e.g., a secondary amine) in anhydrous DMF (0.2 M).

  • Add 2.0 eq of finely powdered, anhydrous

    
    . Stir for 10 minutes to ensure uniform suspension.
    
  • Dropwise add 1.1 eq of this compound at 0°C to control the initial exotherm.

  • Warm to room temperature and stir for 2-4 hours.

  • Self-Validation Step: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active bromo-ester spot confirms reaction completion.

  • Quench with water and extract with Ethyl Acetate. The organic layer is washed with brine to remove DMF.

Protocol B: Finkelstein-Assisted Alkylation using Ethyl 3-(chloromethyl)phenoxyacetate

Objective: Cost-effective alkylation utilizing the stable chloro-derivative, accelerated by in situ halogen exchange. Causality: To overcome the higher activation energy of the C-Cl bond without excessive heating, a catalytic amount of Sodium Iodide (NaI) is introduced. The iodide ion acts as a superior nucleophile, displacing the chloride to form a transient, highly reactive iodo-intermediate, which is then rapidly consumed by the primary nucleophile[5]. Procedure:

  • Dissolve 1.0 eq of the nucleophile and 1.2 eq of Ethyl 3-(chloromethyl)phenoxyacetate in Acetone (0.2 M).

  • Add 2.0 eq of

    
     and 0.1 eq of NaI.
    
  • Reflux the mixture at 60°C for 12-16 hours.

  • Self-Validation Step: The Finkelstein reaction in acetone is self-validating. Sodium chloride (NaCl) is insoluble in acetone; therefore, the formation of a fine white precipitate during the reaction visually confirms that the halogen exchange and subsequent alkylation are actively occurring[5].

  • Filter the precipitate, concentrate the filtrate, and purify via flash chromatography.

Workflow Start Select Alkylating Agent Cond1 High Reactivity Needed? (Sterically hindered Nu) Start->Cond1 Bromo Use Ethyl 3-(bromomethyl) phenoxyacetate Cond1->Bromo Yes Chloro Use Ethyl 3-(chloromethyl) phenoxyacetate Cond1->Chloro No (Cost/Stability focus) Reaction Perform Alkylation (K2CO3, Solvent, Heat/RT) Bromo->Reaction Finkelstein Add NaI (Catalytic) Finkelstein Reaction Chloro->Finkelstein Optional Rate Boost Chloro->Reaction Direct (Slower) Finkelstein->Reaction Workup Aqueous Workup & Extraction Reaction->Workup

Logic workflow for selecting and executing the optimal alkylation protocol.

References

  • [1] this compound - Benchchem.1

  • [3] A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem. 3

  • [4] Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium - ResearchGate. 4

  • [2] Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. 2

  • [5] Nucleophilic Substitution - Utah Tech University. 5

  • [6] Degree of Electron Transfer in Some Nucleophilic Reactions Determined by Activation Parameters - ResearchGate. 6

Sources

Comparative Guide: Analytical Modalities for Hydrolysis Impurities in Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 3-(bromomethyl)phenoxyacetate (CAS 136645-26-6) is a critical alkylating intermediate used in the synthesis of PPAR agonists and other phenoxyacetic acid derivatives. Its structural integrity is compromised by two distinct hydrolytic pathways:

  • Ester Hydrolysis: Cleavage of the ethyl group to form the carboxylic acid.

  • Benzylic Substitution: Nucleophilic attack by water/hydroxide on the bromomethyl group, yielding the benzyl alcohol.

Because benzyl bromides are classified as Potentially Genotoxic Impurities (PGIs), distinguishing between the active alkylating agent and its hydrolyzed (inactive) forms is a critical quality attribute (CQA). This guide compares the efficacy of HPLC-UV, LC-MS, and 1H-NMR in identifying these specific impurities.

Degradation Pathways

The following diagram illustrates the competing hydrolysis pathways that analysts must monitor.

HydrolysisPathways SM Ethyl 3-(bromomethyl) phenoxyacetate (Active SM) Impurity_A Impurity A (Benzyl Alcohol) Ethyl 3-(hydroxymethyl) phenoxyacetate SM->Impurity_A + H2O / - HBr (Neutral/Aq Conditions) Impurity_B Impurity B (Acid) 3-(bromomethyl) phenoxyacetic acid SM->Impurity_B + H2O / - EtOH (Acid/Base Catalysis) Impurity_C Impurity C (Fully Hydrolyzed) 3-(hydroxymethyl) phenoxyacetic acid Impurity_A->Impurity_C Ester Hydrolysis Impurity_B->Impurity_C Benzylic Hydrolysis

Figure 1: Dual hydrolysis pathways. Impurity A (Alcohol) destroys the alkylating potential. Impurity B (Acid) retains alkylating potential but alters solubility/polarity.

Comparative Analysis of Analytical Modalities

The following analysis evaluates three standard techniques for their ability to distinguish the parent molecule from its specific degradants.

Method A: HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet)[8]
  • Status: Standard QC Method.

  • Mechanism: Separation based on polarity (C18 column); detection via chromophore (

    
     transitions of the phenoxy ring).
    
  • Limitation: The chromophore (phenoxy ring) remains largely unchanged across all four species. While retention times (RT) differ, UV spectra are virtually identical, making peak identification impossible without reference standards.

  • Verdict: Insufficient for structural elucidation , but excellent for routine quantification once peaks are assigned.

Method B: High-Resolution LC-MS (Liquid Chromatography - Mass Spectrometry)
  • Status: Gold Standard for Identification.

  • Mechanism: Ionization (ESI+) and mass-to-charge ratio detection.

  • Key Advantage: The bromine atom provides a unique isotopic signature (

    
    ) that disappears upon hydrolysis to the alcohol.
    
  • Verdict: The most robust method for distinguishing the active bromide from the hydrolyzed alcohol.

Method C: 1H-NMR (Proton Nuclear Magnetic Resonance)[3][9]
  • Status: Structural Confirmation / Reference Standard Qualification.

  • Mechanism: Magnetic environment of protons.[1]

  • Key Advantage: Unambiguously identifies the loss of the ethyl group (Ester Hydrolysis) and the shift of the benzylic protons (Bromide vs. Alcohol).

  • Verdict: Essential for validating the identity of reference standards used in HPLC.

Data Presentation: Spectral Fingerprints

Use the tables below to assign peaks in your raw data.

Table 1: LC-MS Identification Logic (ESI Positive Mode)
CompoundMolecular FormulaMonoisotopic MassKey Feature (Isotope Pattern)Mass Shift (vs SM)
Parent (SM)

272.00Doublet (1:1) @ m/z 273/275

Reference
Impurity A (Alcohol)

210.09Singlet @ m/z 211


-62 Da (-Br +OH)
Impurity B (Acid)

243.97Doublet (1:1) @ m/z 245/247


-28 Da (-Et +H)
Table 2: 1H-NMR Chemical Shift Diagnostics ( )

Note: Shifts are approximate and solvent-dependent.

Proton EnvironmentParent (SM)

(ppm)
Impurity A (Alcohol)

(ppm)
Impurity B (Acid)

(ppm)
Diagnostic Note
Benzylic

4.45 (s) 4.68 (s) 4.45 (s)Bromide vs. Alcohol: The

signal is typically downfield of

in

due to O-deshielding, but lacks the heavy atom effect.
Ester

4.25 (q)4.25 (q)Absent Ester Hydrolysis: Loss of quartet confirms acid formation.
Ester

1.29 (t)1.29 (t)Absent Loss of triplet confirms acid formation.
Phenoxy

4.62 (s)4.62 (s)4.68 (s)Slight shift possible in acid due to H-bonding.

Experimental Protocols

Forced Degradation (Generating Impurity Standards)

To validate your analytical method, you must intentionally generate these impurities if standards are unavailable.

Protocol A: Acid Hydrolysis (Favors Impurity B - Acid)

  • Dissolve 50 mg of this compound in 5 mL THF.

  • Add 5 mL of 1N HCl.

  • Reflux at 60°C for 2 hours.

  • Result: Primarily hydrolysis of the ester to the carboxylic acid. The benzyl bromide is relatively stable in acid compared to base.

Protocol B: Aqueous Hydrolysis (Favors Impurity A - Alcohol)

  • Dissolve 50 mg of SM in 5 mL Acetone/Water (50:50).

  • Stir at ambient temperature for 24 hours (do not add strong base, as this degrades the ester too fast).

  • Result: Nucleophilic substitution of Br by water, yielding the benzyl alcohol.

Recommended LC-MS Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV @ 220 nm / 254 nm; MS (ESI+) Scan range 100-400 m/z.

Decision Workflow

Use this logic flow to select the correct analytical approach for your specific development stage.

DecisionTree Start Objective: Identify Impurity IsIsolated Is the impurity isolated? Start->IsIsolated NMR_Path Run 1H-NMR (CDCl3) IsIsolated->NMR_Path Yes LCMS_Path Run LC-MS (ESI+) IsIsolated->LCMS_Path No (In Mixture) CheckEthyl Check 4.2 ppm (q) & 1.3 ppm (t) NMR_Path->CheckEthyl AcidID Signals Absent: Impurity is Acid CheckEthyl->AcidID Absent CheckBenzyl Check Benzylic CH2 (4.4 vs 4.7 ppm) CheckEthyl->CheckBenzyl Present AlcID Shift to ~4.7 ppm: Impurity is Alcohol CheckBenzyl->AlcID Shifted CheckIso Check Isotope Pattern (M, M+2) LCMS_Path->CheckIso HasIso Doublet Present: Bromine Intact (Check Mass for -Et) CheckIso->HasIso 1:1 Ratio NoIso Singlet Only: Bromine Lost (Impurity is Alcohol) CheckIso->NoIso No Doublet

Figure 2: Analytical decision matrix for impurity identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text for NMR chemical shift principles).

  • Lee, H., et al. (2012). "Stability indicating LC-MS method for determination of drug in presence of degradation products." International Journal of Pharmaceutical Sciences Review and Research. Link (General protocol for LC-MS stability indicating methods).

  • BenchChem. (2024). "this compound Reactivity and Stability Data." Link (Specific chemical stability context).

  • Gowda, K. V., et al. (2016). "Simultaneous estimation of benzyl chloride and benzyl bromide in entecavir by using HPLC." World Journal of Pharmaceutical Research.[3] Link (Methodology for benzyl halide analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific benzylic shift predictions).

Sources

Carbon-13 NMR Chemical Shift Guide: The Phenoxyacetate Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetate moiety (


) is a critical pharmacophore and structural linker found in diverse therapeutic agents, including PPAR

agonists (fibrates), auxins, and prodrug scaffolds. Its structural verification is often complicated by the overlapping aromatic regions of complex drug molecules.

This guide provides a definitive technical comparison of the


 NMR spectral signatures of the phenoxyacetate moiety against its common structural "alternatives"—phenylacetate and benzoate. By isolating the diagnostic chemical shifts and analyzing substituent effects, this document serves as a self-validating reference for structural elucidation in medicinal chemistry.

Part 1: Comparative Chemical Shift Analysis

To rigorously identify the phenoxyacetate moiety, one must distinguish it from isosteric alternatives like phenylacetate (


) and benzoate (

). The presence of the ether oxygen in phenoxyacetate introduces a potent descaled effect (downfield shift) on the ipso-carbon and the methylene linker, serving as the primary diagnostic indicator.
Table 1: Diagnostic Shift Comparison (DMSO- )

Data synthesized from comparative spectral analysis of unsubstituted core structures.

Carbon PositionPhenoxyacetate (

)
Phenylacetate (

)
Benzoate (

)
Mechanistic Insight
Carbonyl (C=O) 169.0 – 171.0 ppm 172.0 – 174.0 ppm167.0 – 169.0 ppmThe

-oxygen in phenoxyacetate inductively withdraws density, slightly shielding the carbonyl relative to phenylacetate.
Linker (

-C)
65.0 – 69.0 ppm (

)
40.0 – 42.0 ppm (

)
N/APrimary Diagnostic: The electronegative oxygen causes a massive ~25 ppm downfield shift compared to the carbon-linked phenylacetate.
Aromatic Ipso (C1) 157.0 – 159.0 ppm 135.0 – 136.0 ppm130.0 – 134.0 ppmSecondary Diagnostic: Direct oxygen attachment deshields the ipso carbon by >20 ppm via the Mesomeric (+M) effect.
Aromatic Ortho (C2/6) 114.0 – 116.0 ppm129.0 – 130.0 ppm129.0 – 130.0 ppmOrtho carbons are significantly shielded in phenoxy systems due to electron donation from the oxygen lone pair.
Visualization of Structural Numbering

The following diagram defines the atom numbering used in this guide for the phenoxyacetate scaffold.

Phenoxyacetate_Structure C_Ipso C1 (Ipso) C_Ortho C2 (Ortho) O_Ether O C_Ipso->O_Ether ~158 ppm C_Ortho->C_Ipso C_Meta C3 (Meta) C_Meta->C_Ortho C_Para C4 (Para) C_Para->C_Meta C_Alpha (CH₂) O_Ether->C_Alpha C_Carbonyl C=O (Carbonyl) C_Alpha->C_Carbonyl ~67 ppm

Figure 1: Numbering scheme for Phenoxyacetate. Note the diagnostic Ipso (C1) and Alpha (C


) carbons.

Part 2: Internal Analysis & Substituent Effects

In drug development, the phenoxy ring is rarely unsubstituted. Understanding how functional groups at the para position affect the core diagnostic shifts is crucial for validating derivatives.

Table 2: Para-Substituent Effects on Phenoxyacetate Shifts

Values measured in DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. Shifts (

) in ppm.[1][2][3][4][5]
Substituent (4-R)Ipso (C1) Ortho (C2/6) Meta (C3/5) Para (C4) Linker (

)
-H (Unsubstituted) 157.8114.6129.5121.267.6
-Cl (Chloro) 156.5116.2129.3125.467.8
-F (Fluoro) 153.8 (

)
115.8 (

)
116.0 (

)
157.2 (

)
68.2
-CH

(Methyl)
155.8114.5129.9130.167.5
-NO

(Nitro)
163.2114.9126.0141.568.0

Technical Insight:

  • Stability of the Linker: The

    
     shift (Column 6) is remarkably stable (67.5 – 68.2 ppm) regardless of the electronic nature of the para-substituent. This confirms that the methylene signal is a robust anchor for identifying this moiety in complex mixtures.
    
  • Ipso Sensitivity: Electron-withdrawing groups (like

    
    ) deshield the Ipso carbon further (>160 ppm), while donors (like 
    
    
    
    ) slightly shield it.

Part 3: Experimental Protocol for Quantitative Characterization

To achieve the resolution required for the data above, a standard "quick" carbon scan is insufficient due to the long relaxation times (


) of quaternary carbons (Ipso and Carbonyl).
Protocol: High-Fidelity NMR Acquisition
  • Sample Preparation:

    • Solvent: Dimethyl sulfoxide-

      
       (DMSO-
      
      
      
      ) is preferred over
      
      
      for polar pharmaceutical intermediates to prevent aggregation and ensure sharp peaks.
    • Concentration: 30–50 mg of compound in 0.6 mL solvent.

  • Instrument Parameters (Self-Validating):

    • Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker) is ideal for quantitative integration, but for standard structural assignment, standard power-gated decoupling (zgpg) is sufficient.

    • Relaxation Delay (D1): Set D1

      
       2.0 seconds. The carbonyl and ipso carbons have no attached protons to facilitate relaxation. A short D1 will suppress these diagnostic signals, leading to false negatives.
      
    • Spectral Width: 240 ppm (to capture ketone/aldehyde impurities or alternative carbonyls).

    • Scans: Minimum 512 scans for S/N > 50:1 on quaternary carbons.

Structural Elucidation Workflow

Use this logic flow to confirm the phenoxyacetate moiety in an unknown sample.

Elucidation_Workflow Start Start: Acquire 13C & DEPT-135 Check_CH2 Is there a CH₂ signal at 65-70 ppm? Start->Check_CH2 Check_CO Is there a Carbonyl at 168-172 ppm? Check_CH2->Check_CO Yes Result_Neg REJECT: Consider Benzoate/Phenylacetate Check_CH2->Result_Neg No (Check ~40ppm) Check_Ipso Is there a Quaternary C at 155-160 ppm? Check_CO->Check_Ipso Yes Check_CO->Result_Neg No HMBC_Test Run HMBC Experiment Check_Ipso->HMBC_Test Yes Check_Ipso->Result_Neg No (Check ~135ppm) Result_Pos CONFIRMED: Phenoxyacetate Moiety HMBC_Test->Result_Pos CH₂ protons correlate to C=O and Ipso-C

Figure 2: Logic gate for NMR assignment. Note that HMBC correlation is the final validation step.

References

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and NMR characterization of phenylacetate and benzoate derivatives. Retrieved from [Link]

  • MDPI. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Reference Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-(bromomethyl)phenoxyacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Immediate Action Required: Treat Ethyl 3-(bromomethyl)phenoxyacetate not merely as an organic intermediate, but as a potent alkylating agent and lachrymator .

The presence of the bromomethyl moiety (


) attached to the aromatic ring classifies this compound as a benzyl bromide derivative. In a physiological environment, this moiety acts as a "warhead," rapidly alkylating DNA and protein residues. This results in two distinct hazard profiles:
  • Immediate Acute Toxicity: Severe irritation to mucous membranes (eyes, respiratory tract) and chemical burns to the skin.

  • Delayed/Chronic Toxicity: Potential mutagenicity due to DNA alkylation.

Core Directive: All handling must occur within a certified chemical fume hood. Zero tolerance for open-bench handling.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for benzyl bromide derivatives. The high lipophilicity of this molecule allows it to permeate standard nitrile gloves rapidly.

A. Hand Protection: The "Barrier-Shield" Protocol

Do not rely on single nitrile gloves. Research into the permeation rates of benzyl halides indicates breakthrough times for 4-mil nitrile gloves can be less than 5 minutes.

LayerMaterialSpecificationFunction
Primary (Inner) Laminate Film Silver Shield® / 4H® / EVOHChemical Barrier: Provides >4h breakthrough time against alkyl halides.
Secondary (Outer) Nitrile Minimum 5 mil thicknessMechanical Protection: Protects the fragile laminate liner from tears and provides grip.
Change Schedule ----Replace outer nitrile immediately upon splash. Replace inner laminate every 4 hours or after confirmed exposure.
B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses provide insufficient protection against lachrymatory vapors which can bypass side shields.

  • Respiratory: Handling must occur in a fume hood maintaining a face velocity of 80–100 fpm . If work outside the hood is unavoidable (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor (OV) cartridges or SCBA is required.

Operational Workflow: The "Closed-Loop" Standard

To minimize exposure, we utilize a gravity-assisted or closed-transfer approach rather than open pouring.

HandlingProtocol cluster_hood Chemical Fume Hood Zone Start Start: Material Retrieval CheckPPE Verify PPE: Laminate Liner + Nitrile Outer Start->CheckPPE Weighing Weighing: Inside Fume Hood Only CheckPPE->Weighing Validated Solubilization Solubilization: Dissolve in solvent immediately Weighing->Solubilization Minimize Dust Transfer Transfer: Cannula or Syringe (No Pouring) Solubilization->Transfer Closed System Waste Disposal: Segregated Halogenated Waste Transfer->Waste Quench Residuals

Figure 1: Safe Handling Workflow emphasizing containment within the fume hood zone.

Detailed Protocol Steps:
  • Preparation:

    • Pre-weigh solvent in the reaction vessel to minimize the time the solid/neat liquid is exposed.

    • Place a disposable absorbent pad (pig mat) in the hood to catch minor drips.

  • Weighing:

    • If the substance is a solid: Use a disposable anti-static weighing boat. Gently tap; do not create dust.[1]

    • If liquid: Use a positive-displacement pipette or glass syringe. Never pour from the stock bottle.

  • Solubilization:

    • Immediately dissolve the compound in the reaction solvent (e.g., DCM, THF). Dilution significantly reduces vapor pressure and lachrymatory potential.

  • Decontamination:

    • Wipe the exterior of the stock bottle and tools with a tissue soaked in dilute aqueous sodium thiosulfate (destroys alkyl bromides) before returning them to storage.

Emergency Response & Decontamination

Biological Exposure Logic

The alkylation mechanism is rapid. Neutralization must be immediate to prevent deep tissue damage.

Exposure RouteImmediate ActionScientific Rationale
Skin Contact Flush for 15 mins with soap/water.[2][3] Do not use alcohol.Alcohol increases skin permeability, driving the alkyl bromide deeper into the dermis.
Eye Contact Flush for 15 mins using eyewash station. Hold eyelids open.Lachrymators cause blepharospasm (involuntary closing of eyelids); manual opening is critical.
Inhalation Evacuate to fresh air.[1][4][5][2][3][6] Administer oxygen if breathing is labored.Pulmonary edema can be delayed up to 24 hours. Medical observation is required.[1][7][4][5][2][3][8]
Spill Management (Decision Tree)

SpillResponse Spill Spill Detected SizeCheck Is spill > 5mL or Outside Hood? Spill->SizeCheck Evacuate EVACUATE LAB Call HazMat SizeCheck->Evacuate Yes (High Risk) Contain Containment (Inside Hood) SizeCheck->Contain No (Low Risk) Absorb Absorb with Pig Mat or Vermiculite Contain->Absorb Neutralize Wipe with 10% Sodium Thiosulfate Absorb->Neutralize Dispose Double Bag -> HazWaste Neutralize->Dispose

Figure 2: Decision logic for spill response. Note that large spills of lachrymators require evacuation due to respiratory incapacitation risks.

Waste Disposal & Quenching

Do not mix with general organic waste streams immediately, as reactive alkyl bromides can react with amines or oxidizers in the waste container, causing pressurization.

  • Quenching (Recommended): Treat waste solutions with an excess of 10% aqueous Sodium Thiosulfate or aqueous Ammonia for 1 hour. This converts the reactive alkyl bromide into a benign thioether or amine salt.

  • Segregation: If quenching is not feasible, collect in a dedicated bottle labeled "Halogenated Organics - High Hazard."

  • Labeling: Clearly mark the waste tag with "Lachrymator" to warn waste handling personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • PubChem. (n.d.). Benzyl Bromide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link] (Used as SAR analog for hazard profiling).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(bromomethyl)phenoxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(bromomethyl)phenoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.